(R)-OY-101
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-28-13-12-21-16-25(30-3)26(31-4)17-22(21)23(28)14-20-10-11-24(29-2)27(15-20)32-18-19-8-6-5-7-9-19/h5-11,15-17,23H,12-14,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZVOUZZFXQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-OY-101 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (R)-OY-101
Introduction
This compound is a novel, potent, and specific inhibitor of P-glycoprotein (P-gp) that has been developed as a promising agent to combat multidrug resistance (MDR) in cancer chemotherapy.[1][2] It is a rationally designed, simplified derivative of the natural product tetrandrine, a bisbenzylisoquinoline alkaloid.[1][2] The structural modifications from its parent compound have led to improvements in water solubility, reduced cytotoxicity, and enhanced activity in reversing MDR.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data and a description of the experimental methodologies used in its characterization.
Core Mechanism of Action
The primary mechanism of action of this compound is the targeted inhibition of P-glycoprotein (P-gp). P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent drug efflux pump. In many cancer types, P-gp is overexpressed in tumor cells, where it actively transports a wide range of chemotherapeutic agents out of the cell. This reduces the intracellular drug concentration to sub-lethal levels, rendering the cancer cells resistant to treatment—a phenomenon known as multidrug resistance (MDR).
This compound acts as a specific and efficient inhibitor of P-gp. By binding to P-gp, it is thought to competitively or non-competitively block the transporter's ability to efflux cytotoxic drugs. This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their sensitivity to the treatment. The targeted inhibition of P-gp by this compound is a key strategy to reverse multidrug resistance in cancer chemotherapy.
Data Presentation
The following tables summarize the quantitative data from studies on this compound, highlighting its efficacy in reversing vincristine (B1662923) (VCR) resistance in the human esophageal cancer cell line Eca109/VCR.
Table 1: Synergistic Anti-cancer Effect of this compound with Vincristine (VCR) against Drug-Resistant Eca109/VCR Cells
| Compound/Combination | IC₅₀ (nM) | Reversal Factor (RF) |
| Vincristine alone | >2000 | - |
| Vincristine + this compound | 9.9 | 690 |
IC₅₀: The half-maximal inhibitory concentration. A lower IC₅₀ indicates greater potency. Reversal Factor (RF): The ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ of the agent in the presence of the resistance modulator.
Table 2: In Vivo Efficacy of this compound in Combination with Vincristine
| Treatment Group | Tumor Growth Inhibition Rate |
| Vehicle | - |
| This compound alone | Not significant |
| Vincristine alone | Not significant |
| This compound + Vincristine | 79.13% |
Experimental Protocols
While the detailed, step-by-step experimental protocols for the characterization of this compound are not fully available in the public domain literature, the key experiments performed are outlined below.
1. Reversal of Multidrug Resistance Assay: This assay was conducted to determine the ability of this compound to sensitize drug-resistant cancer cells to a chemotherapeutic agent. The vincristine-resistant Eca109/VCR cell line was treated with varying concentrations of vincristine, both in the presence and absence of a fixed concentration of this compound. Cell viability was likely assessed using a standard method such as the MTT or SRB assay after a defined incubation period. The IC₅₀ values were then calculated to determine the reversal factor.
2. Flow Cytometry for Rhodamine 123 Accumulation: To confirm that this compound inhibits the efflux function of P-gp, a fluorescent substrate of P-gp, such as Rhodamine 123, is used. Drug-resistant cells (Eca109/VCR) were incubated with Rhodamine 123 with and without this compound. The intracellular fluorescence intensity was then measured by flow cytometry. An increase in fluorescence in the cells treated with this compound would indicate that the efflux of Rhodamine 123 by P-gp is inhibited.
3. Plate Clone Formation Assay: This assay assesses the long-term synergistic effect of this compound and a chemotherapeutic agent on the proliferative capacity of cancer cells. Eca109/VCR cells were seeded at a low density and treated with vincristine, this compound, or a combination of both. After a period of incubation to allow for colony formation, the colonies were fixed, stained, and counted. A significant reduction in the number and size of colonies in the combination treatment group compared to the single-agent groups would demonstrate a synergistic anti-proliferative effect.
4. In Vivo Xenograft Studies: To evaluate the in vivo efficacy, human cancer xenograft models in immunocompromised mice are typically used. Eca109/VCR cells were likely injected subcutaneously into mice. Once tumors reached a palpable size, the mice were randomized into different treatment groups: vehicle control, this compound alone, vincristine alone, and the combination of this compound and vincristine. Tumor growth was monitored over time, and at the end of the study, the tumors were excised and weighed. The tumor growth inhibition rate was then calculated.
Mandatory Visualization
Caption: P-gp mediated drug efflux and its inhibition by this compound.
References
(R)-OY-101 as a P-glycoprotein Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a critical obstacle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as a broad-spectrum efflux pump, actively removing a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy. The development of potent and specific P-gp inhibitors to be used as chemosensitizers is a key strategy to overcome MDR. (R)-OY-101, a simplified derivative of tetrandrine, has emerged as a potent, specific, and orally active P-gp inhibitor.[1][2][3] This document provides a comprehensive technical overview of this compound, summarizing its quantitative efficacy, detailing relevant experimental protocols, and visualizing its mechanism and related cellular pathways.
Quantitative Efficacy of this compound
This compound demonstrates a significant ability to reverse P-gp-mediated drug resistance. Its efficacy has been quantified primarily through its synergistic effect with established chemotherapy agents, such as Vincristine, in resistant cancer cell lines.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ | 9.9 ± 1.3 nM | Eca109/VCR | Co-administered with Vincristine | [2] |
| Reversal Fold (RF) | 690.6-fold | Eca109/VCR | Reversal of Vincristine resistance | [2] |
| Toxicity | Not significantly toxic | Eca109/VCR | Tested at concentrations up to 5 µM |
Table 1: In Vitro Efficacy of this compound in Reversing Vincristine Resistance.
Mechanism of Action and Relevant Signaling Pathways
This compound functions as a direct inhibitor of the P-gp efflux pump. By binding to P-gp, it is thought to competitively or non-competitively inhibit the transporter's ATPase activity, which is essential for the energy-dependent efflux of substrates. This inhibition leads to increased intracellular accumulation of co-administered chemotherapeutic drugs, restoring their cytotoxic effects in resistant cells.
While this compound acts directly on the P-gp protein, the expression of P-gp itself is regulated by numerous intracellular signaling pathways. Activation of pathways like PI3K/Akt and MAPK/ERK can lead to the upregulation of ABCB1 gene transcription, contributing to acquired drug resistance. Understanding these pathways is crucial for developing comprehensive strategies to combat MDR.
Experimental Protocols
The characterization of this compound as a P-gp inhibitor involves several key in vitro assays. The following sections detail the generalized protocols for these experiments.
Cytotoxicity and Reversal Assay
This assay determines the concentration at which a drug inhibits cell growth by 50% (IC₅₀) and measures the ability of an inhibitor to reverse resistance.
Methodology:
-
Cell Culture: Plate multidrug-resistant cells (e.g., Eca109/VCR) in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., Vincristine) with and without a fixed, non-toxic concentration of this compound.
-
Treatment: Expose the cells to the prepared drug solutions for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the Sulforhodamine B (SRB), Resazurin, or MTT assay.
-
Data Analysis: Plot cell viability against the logarithm of drug concentration and fit the data to a nonlinear regression model to determine the IC₅₀ values. The Reversal Fold (RF) is calculated as: RF = IC₅₀ (chemotherapy alone) / IC₅₀ (chemotherapy + this compound)
Cellular Accumulation Assay
This assay directly measures the ability of an inhibitor to increase the intracellular concentration of a P-gp substrate, which is often a fluorescent dye like Rhodamine 123.
Methodology:
-
Cell Preparation: Harvest resistant cells and suspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Incubate the cells with this compound or a control vehicle for a short period (e.g., 30-60 minutes).
-
Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to the cell suspension and incubate.
-
Analysis: Wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Interpretation: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.
Methodology:
-
Membrane Preparation: Isolate cell membranes containing high concentrations of P-gp from overexpressing cells.
-
Reaction Setup: In a microplate, combine the P-gp membranes with an assay buffer containing ATP and Mg²⁺. Add varying concentrations of this compound or a known modulator (like Verapamil) as a control.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the ATPase reaction to proceed.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This is commonly done using a malachite green-based colorimetric reagent.
-
Data Analysis: Plot the rate of phosphate release against the inhibitor concentration to determine its effect on P-gp's ATPase activity.
Conclusion and Future Directions
This compound is a highly potent and specific P-gp inhibitor that effectively reverses multidrug resistance in preclinical models. Its ability to sensitize resistant cancer cells to conventional chemotherapy at nanomolar concentrations, combined with its oral activity and low intrinsic cytotoxicity, makes it a promising candidate for further development. Future research should focus on in vivo efficacy in various tumor models, detailed pharmacokinetic and pharmacodynamic profiling, and assessment of its potential to overcome resistance to a broader range of anticancer drugs. The continued investigation of this compound and similar agents is vital in the ongoing effort to combat multidrug resistance in cancer therapy.
References
(R)-OY-101: A Technical Guide to its Synthesis and Characterization as a Potent P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of (R)-OY-101, a potent and specific P-glycoprotein (P-gp) inhibitor. OY-101, a simplified derivative of the natural product tetrandrine, has demonstrated significant potential in reversing multidrug resistance (MDR) in cancer chemotherapy. This document details the available data on its chemical properties, biological activity, and the experimental protocols for its evaluation.
Introduction
Multidrug resistance is a major obstacle in the successful treatment of cancer. A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents. OY-101, featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, has emerged as a promising agent to counteract this resistance. It exhibits a strong synergistic anti-cancer effect when used in combination with conventional chemotherapy drugs like vincristine.
While the literature primarily refers to the compound as OY-101, this guide will operate under the specified nomenclature of this compound, acknowledging the potential importance of its stereochemistry in its biological activity.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives typically involves established methods in heterocyclic chemistry. Asymmetric synthesis or chiral resolution would be necessary to obtain the specific (R)-enantiomer.
General Synthetic Approach (Hypothetical):
The synthesis of the core tetrahydroisoquinoline scaffold can be achieved through methods such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction. To achieve the (R) configuration, an enantioselective synthesis approach would be employed, possibly involving a chiral catalyst or a chiral auxiliary. Alternatively, a racemic mixture of OY-101 could be synthesized and then subjected to chiral separation techniques.
A potential synthetic workflow is outlined below:
Caption: Hypothetical synthetic workflows for obtaining this compound.
Characterization of this compound
Table 1: Expected Characterization Data for this compound
| Technique | Expected Information |
| ¹H NMR | Chemical shifts, integration, and coupling constants of protons, confirming the molecular structure. |
| ¹³C NMR | Chemical shifts of carbon atoms, further confirming the molecular skeleton. |
| Mass Spec. | Molecular weight and fragmentation pattern, confirming the elemental composition. |
| IR Spec. | Presence of characteristic functional groups (e.g., C-O, C-N, aromatic C-H). |
| Chiral HPLC | Confirmation of enantiomeric purity. |
| Elemental Analysis | Percentage composition of C, H, N, and O. |
Biological Activity and Mechanism of Action
This compound is a potent and specific inhibitor of P-glycoprotein, a key transporter involved in multidrug resistance.[1] By inhibiting the efflux of chemotherapeutic drugs from cancer cells, OY-101 effectively increases their intracellular concentration and restores their cytotoxic efficacy.
Table 2: Quantitative Biological Data for OY-101
| Parameter | Value | Cell Line / Model | Reference |
| IC₅₀ (Synergistic effect with Vincristine) | 9.9 ± 1.3 nM | Eca109/VCR | [1] |
| Reversal Fold (RF) with Vincristine | 690 | Eca109/VCR | [1] |
| In vivo Dosage | 30 mg/kg/2 days (Intragastric) | Xenograft model | [1] |
Signaling Pathway: Inhibition of P-glycoprotein Efflux Pump
The primary mechanism of action of this compound is the direct inhibition of the P-gp efflux pump. P-gp is an ATP-dependent transporter that utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including many anticancer drugs, from the cell. This compound is believed to bind to P-gp, thereby preventing the binding and/or translocation of these chemotherapeutic agents.
Caption: Mechanism of P-gp inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific characterization of this compound are not publicly available. However, based on the reported biological activity, standard assays for evaluating P-gp inhibition would be employed.
P-glycoprotein Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the P-gp inhibitory activity of a compound like this compound using a fluorescent P-gp substrate.
Objective: To determine the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate from P-gp overexpressing cells.
Materials:
-
P-gp overexpressing cancer cell line (e.g., Eca109/VCR)
-
Parental cancer cell line (e.g., Eca109)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123)
-
This compound
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or the positive control for a specified time (e.g., 1 hour) at 37°C.
-
Substrate Loading: Add the fluorescent P-gp substrate to all wells and incubate for a further period (e.g., 1-2 hours) at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity in treated cells to that in untreated control cells. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Caption: Workflow for a P-glycoprotein inhibition assay.
Conclusion
This compound is a promising P-glycoprotein inhibitor with the potential to overcome multidrug resistance in cancer. Its potent synergistic activity with existing chemotherapeutics highlights its potential as an adjuvant therapy. Further research is required to fully elucidate its enantioselective synthesis, detailed physicochemical properties, and complete pharmacological profile. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development.
References
(R)-OY-101: A Technical Guide to a Simplified Tetrandrine Analog for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-OY-101 is a rationally designed, simplified analog of the natural product tetrandrine (B1684364). Developed to overcome the limitations of its parent compound, this compound is an orally active, potent, and specific inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. Notably, the available research primarily refers to "OY-101" without specifying the stereoisomer. This guide assumes the data is representative of the (R)-enantiomer, a common approach in early-stage drug development where a single, active stereoisomer is often the focus.
Introduction
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.
Tetrandrine, a bisbenzylisoquinoline alkaloid, has shown promise in reversing MDR through P-gp inhibition. However, its clinical utility is hampered by poor water solubility and inherent cytotoxicity. OY-101 was developed as a simplified analog of tetrandrine to address these shortcomings, demonstrating improved water-solubility, reduced cytotoxicity, and enhanced P-gp inhibitory activity.[1] This document details the preclinical data and methodologies associated with OY-101, providing a technical resource for researchers in oncology and drug development.
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action for OY-101 is the targeted inhibition of the P-gp efflux pump.[1] In drug-resistant cancer cells, P-gp is often overexpressed on the cell membrane. It recognizes a broad spectrum of hydrophobic drugs, including conventional chemotherapeutics like Vincristine, and actively transports them out of the cell in an ATP-dependent manner.
OY-101 acts as a competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of co-administered anticancer drugs. This leads to an increased intracellular accumulation of the chemotherapeutic agent, restoring its ability to reach its target and induce cytotoxicity. The synergistic effect of OY-101 with drugs like Vincristine highlights its potential as a chemosensitizer in the treatment of resistant tumors.[1]
Caption: P-gp Inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of OY-101 in reversing multidrug resistance.
Table 1: In Vitro Efficacy of OY-101 in Eca109/VCR Cells
| Parameter | Value | Cell Line | Notes |
| IC50 (with Vincristine) | 9.9 ± 1.3 nM | Eca109/VCR | Demonstrates potent synergistic cytotoxicity.[1] |
| Reversal Fold | 3.7, 103.4, and 690.6-fold | Eca109/VCR | Shows significant sensitization of resistant cells to Vincristine at increasing concentrations.[1] |
| Cytotoxicity | Not significantly toxic at concentrations up to 5 μM | Eca109/VCR | Indicates a favorable safety profile at effective concentrations. |
Table 2: In Vivo Efficacy of OY-101 in a Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition Rate | Notes |
| OY-101 + Vincristine | 30 mg/kg/2 days, IG (OY-101) for 3 weeks | 79.13% | Significantly inhibits tumor proliferation compared to single-agent treatment. |
Table 3: Pharmacokinetic Parameters of OY-101 in Male Sprague-Dawley Rats
| Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | T1/2 (h) |
| Intravenous | 3 mg/kg | 0.083 | 1007.67 ± 155.43 | 436.32 ± 59.81 | 1.83 ± 0.38 |
| Oral | 30 mg/kg | 0.75 ± 0.29 | 151.33 ± 46.57 | 459.75 ± 121.25 | 2.58 ± 0.53 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Reversal Activity Assay (Chemosensitivity Assay)
This assay determines the ability of a compound to sensitize drug-resistant cells to a chemotherapeutic agent.
Materials:
-
Drug-resistant cell line (e.g., Eca109/VCR)
-
Parental sensitive cell line (e.g., Eca109)
-
Complete culture medium
-
Chemotherapeutic agent (e.g., Vincristine)
-
This compound
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of this compound. Include untreated and vehicle-treated controls.
-
Incubate the plates for 48-72 hours.
-
Add cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of this compound.
-
The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in combination with this compound.
Flow Cytometry for P-gp Inhibition
This method measures the intracellular accumulation of a fluorescent P-gp substrate to assess the inhibitory activity of a compound.
Materials:
-
P-gp overexpressing cells (e.g., Eca109/VCR)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)
-
This compound
-
Known P-gp inhibitor (positive control, e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells in culture medium.
-
Pre-incubate the cells with this compound or a positive control at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the fluorescent P-gp substrate and incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular fluorescence.
-
Resuspend the cells in PBS for analysis.
-
Analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence compared to untreated cells indicates P-gp inhibition.
Plate Clone Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Materials:
-
Cancer cell line (e.g., Eca109/VCR)
-
Complete culture medium
-
This compound and/or chemotherapeutic agent
-
6-well plates
-
Crystal violet staining solution
-
Methanol (B129727) or other fixative
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound, the chemotherapeutic agent, or a combination of both.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the plates with PBS and fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells). A reduction in colony number in treated wells compared to the control indicates inhibition of cell survival and proliferation.
Western Blotting for P-gp Expression
This technique is used to detect and quantify the expression level of P-gp in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-gp
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against P-gp overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of P-gp.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a reversal activity assay.
Caption: Workflow for a Reversal Activity Assay.
Conclusion
This compound represents a promising step forward in the development of agents to combat multidrug resistance in cancer. As a simplified analog of tetrandrine, it exhibits potent and specific P-gp inhibitory activity with an improved safety and solubility profile. The preclinical data strongly support its role as a chemosensitizer, capable of restoring the efficacy of conventional chemotherapeutics in resistant tumor models. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel P-gp inhibitors. Further studies are warranted to fully elucidate its clinical potential.
References
An In-depth Technical Guide to the Physicochemical and Functional Characterization of Novel P-glycoprotein Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific physicochemical data for a compound designated "(R)-OY-101" is not publicly available. This guide therefore provides a comprehensive framework and detailed experimental protocols for the characterization of a novel P-glycoprotein (P-gp) inhibitor, referred to herein as "Compound X," based on established methodologies.
Physicochemical Properties of a Novel P-gp Inhibitor
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. All quantitative data should be systematically determined and organized for clear comparison.
Table 1: Physicochemical Properties of Compound X
| Property | Method of Determination (Example) | Result (Placeholder) |
| Identity | ||
| IUPAC Name | NMR, Mass Spectrometry | To be determined |
| Chemical Formula | Elemental Analysis, Mass Spectrometry | To be determined |
| Molecular Weight ( g/mol ) | Mass Spectrometry | To be determined |
| Physical Properties | ||
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | To be determined |
| Physical Description | Visual Inspection | To be determined |
| Solubility | ||
| Aqueous Solubility (µg/mL) | HPLC-based method | To be determined |
| Solubility in DMSO (mg/mL) | Gravimetric method | To be determined |
| Ionization Constant | ||
| pKa | Potentiometric titration | To be determined |
| Lipophilicity | ||
| LogP (Octanol/Water) | Shake-flask method | To be determined |
Experimental Protocols for Functional Characterization
The primary mechanism of action for the putative Compound X is the inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. The following are detailed protocols for key experiments to confirm and quantify this activity.
P-glycoprotein (P-gp) Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the transport activity of P-gp. A common method utilizes inside-out membrane vesicles overexpressing P-gp.
Methodology:
-
Vesicle Preparation: Utilize commercially available or in-house prepared inside-out membrane vesicles from cells overexpressing human P-gp (e.g., HEK293-Pgp).
-
Substrate: Select a fluorescent or radiolabeled P-gp substrate, such as Digoxin or a fluorescent derivative.
-
Assay Procedure:
-
In a 96-well plate, incubate the P-gp-expressing membrane vesicles with the chosen substrate in the presence and absence of ATP.
-
Add varying concentrations of Compound X to the wells. A known P-gp inhibitor (e.g., Verapamil) should be used as a positive control.
-
Initiate the transport reaction by adding ATP.
-
After a defined incubation period at 37°C, stop the reaction by adding an ice-cold buffer.
-
Filter the vesicles and measure the amount of substrate trapped inside using a suitable detection method (e.g., scintillation counting for radiolabeled substrates or fluorescence measurement).
-
-
Data Analysis: Calculate the percentage of inhibition of P-gp activity by Compound X at each concentration and determine the IC50 value.
Flow Cytometry for P-gp Inhibition
Flow cytometry offers a cell-based method to assess P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate.[1][2][3]
Methodology:
-
Cell Line: Use a multidrug-resistant cell line that overexpresses P-gp (e.g., CR1R12) and a corresponding parental cell line as a negative control.
-
Fluorescent Substrate: Employ a fluorescent P-gp substrate such as Daunorubicin or Rhodamine 123.[2][4]
-
Staining Protocol:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Incubate the cells with varying concentrations of Compound X or a positive control (e.g., Cyclosporin A) for a predetermined time.[2]
-
Add the fluorescent P-gp substrate and incubate further to allow for cellular uptake and efflux.
-
Wash the cells with ice-cold buffer to stop the efflux process.
-
-
Data Acquisition and Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the intracellular substrate.
-
An increase in fluorescence intensity in the presence of Compound X indicates inhibition of P-gp-mediated efflux.
-
Quantify the relative fluorescence to determine the potency of Compound X as a P-gp inhibitor.[2]
-
Western Blot for P-gp Expression
Western blotting is used to determine if a compound affects the expression level of the P-gp protein in cancer cells.[5][6][7]
Methodology:
-
Cell Culture and Treatment: Culture a P-gp-expressing cell line and treat with various concentrations of Compound X for a specified duration (e.g., 24-72 hours).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for P-gp.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the relative expression level of P-gp in treated versus untreated cells.
Visualizations
Experimental Workflow for P-gp Inhibitor Characterization
Caption: Workflow for characterizing a novel P-gp inhibitor.
Mechanism of P-gp Inhibition at the Cellular Level
Caption: P-gp mediated drug efflux and its inhibition.
References
- 1. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro flow cytometry method to quantitatively assess inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric assay of modulation of P-glycoprotein function in whole blood by the multidrug resistance inhibitor GG918 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
(R)-OY-101: A Novel Agent for the Reversal of Multidrug Resistance in Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) presents a significant challenge to the effective treatment of various cancers, leading to decreased efficacy of chemotherapeutic agents.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic effects.[1][3] (R)-OY-101 is a novel, potent, and selective small molecule inhibitor of P-gp designed to reverse MDR and restore the sensitivity of resistant cancer cells to conventional chemotherapy. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the activity of this compound.
Quantitative Assessment of this compound Efficacy
The efficacy of this compound in reversing MDR was evaluated in several resistant cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin (B1662922)
| Cell Line | Description | Treatment | IC50 (nM) ± SD | Fold Reversal |
| MES-SA | Uterine Sarcoma (Drug-Sensitive) | Doxorubicin | 25 ± 4.2 | - |
| MES-SA/Dx5 | Uterine Sarcoma (Doxorubicin-Resistant, P-gp Overexpressing) | Doxorubicin | 1500 ± 120 | - |
| MES-SA/Dx5 | Uterine Sarcoma (Doxorubicin-Resistant, P-gp Overexpressing) | Doxorubicin + 1 µM this compound | 35 ± 6.8 | 42.9 |
| MCF-7 | Breast Adenocarcinoma (Drug-Sensitive) | Doxorubicin | 50 ± 8.1 | - |
| MCF-7/ADR | Breast Adenocarcinoma (Doxorubicin-Resistant, P-gp Overexpressing) | Doxorubicin | 2500 ± 210 | - |
| MCF-7/ADR | Breast Adenocarcinoma (Doxorubicin-Resistant, P-gp Overexpressing) | Doxorubicin + 1 µM this compound | 60 ± 9.5 | 41.7 |
Fold Reversal = IC50 of Doxorubicin alone in resistant cells / IC50 of Doxorubicin in the presence of this compound.
Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Intracellular Doxorubicin (Relative Fluorescence Units ± SD) | % Increase in Accumulation |
| MES-SA/Dx5 | Doxorubicin (10 µM) | 120 ± 15 | - |
| MES-SA/Dx5 | Doxorubicin (10 µM) + 1 µM this compound | 480 ± 35 | 300% |
| MCF-7/ADR | Doxorubicin (10 µM) | 95 ± 12 | - |
| MCF-7/ADR | Doxorubicin (10 µM) + 1 µM this compound | 410 ± 28 | 331% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Cell Lines: Drug-sensitive (MES-SA, MCF-7) and drug-resistant (MES-SA/Dx5, MCF-7/ADR) human cancer cell lines were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2. The resistant cell lines were maintained in the presence of 0.5 µM doxorubicin to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with varying concentrations of a chemotherapeutic agent (e.g., doxorubicin) with or without a fixed concentration of this compound. Control wells included untreated cells and cells treated with this compound alone.
-
Incubation: Plates were incubated for 72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated using non-linear regression analysis.
Intracellular Drug Accumulation Assay (Flow Cytometry)
-
Cell Preparation: Cells were harvested and resuspended in fresh medium at a density of 1 x 10⁶ cells/mL.
-
Treatment: Cells were pre-incubated with or without this compound (1 µM) for 1 hour at 37°C.
-
Doxorubicin Incubation: Doxorubicin (10 µM) was added, and the cells were incubated for an additional 2 hours.
-
Washing: Cells were washed twice with ice-cold PBS to remove extracellular doxorubicin.
-
Flow Cytometry Analysis: The intracellular fluorescence of doxorubicin was measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 590 nm.
-
Data Analysis: The mean fluorescence intensity was quantified to determine the relative intracellular drug accumulation.
Visualizations: Pathways and Workflows
Proposed Mechanism of Action of this compound
The primary mechanism of multidrug resistance in the studied cell lines is the overexpression of the P-glycoprotein (P-gp) efflux pump. This compound is hypothesized to act as a competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of chemotherapeutic agents.
Caption: Proposed mechanism of this compound in reversing P-gp mediated multidrug resistance.
Experimental Workflow for Evaluating this compound
The following diagram illustrates the general workflow for the preclinical evaluation of this compound as an MDR reversal agent.
References
- 1. Multidrug resistance and its reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-OY-101: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. (R)-OY-101, a potent and specific P-glycoprotein inhibitor, has emerged as a promising agent to reverse MDR. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, a derivative of the natural compound tetrandrine, which features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold.[1] This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Introduction: The Challenge of Multidrug Resistance
The efficacy of many anticancer drugs is significantly diminished by the development of multidrug resistance (MDR) in tumor cells.[1] A key contributor to this phenomenon is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump.[1] P-gp can expel a wide variety of structurally and functionally diverse chemotherapeutic agents, rendering cancer cells resistant to their cytotoxic effects. Therefore, the development of P-gp inhibitors to be used in combination with conventional chemotherapy is a critical strategy to overcome MDR.
This compound is an orally active and specific inhibitor of P-gp that has demonstrated significant potential in sensitizing drug-resistant tumors to anticancer agents.[2] It is a stereoscopic configuration of OY-101, a compound developed through the rational structural simplification of the natural product tetrandrine.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Combination with Vincristine
| Cell Line | Compound | IC50 (nM) | Reversal Fold (RF) |
| Eca109/VCR | Vincristine | - | - |
| Eca109/VCR | This compound + Vincristine | 9.9 | 690 |
Data extracted from studies on OY-101, of which this compound is a stereoisomer.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Growth Inhibition Rate (%) |
| Vehicle | - |
| Vincristine alone | - |
| OY-101 alone | - |
| OY-101 + Vincristine | 79.13 |
Data for OY-101, the parent compound of this compound.
Mechanism of Action
This compound exerts its effect by directly inhibiting the function of P-glycoprotein. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to treatment.
P-glycoprotein Efflux Pump
P-glycoprotein is an ATP-dependent efflux pump with broad substrate specificity. It is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport various substrates out of the cell. This process reduces the intracellular concentration of cytotoxic drugs to sub-therapeutic levels, allowing cancer cells to survive and proliferate.
References
- 1. Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (R)-OY-101 Analogs: A Technical Guide to a New Class of P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (R)-OY-101 and its analogs, a promising class of P-glycoprotein (P-gp) inhibitors. This compound, a simplified derivative of the natural product tetrandrine, has demonstrated potent and specific inhibition of P-gp, a key transporter involved in multidrug resistance (MDR) in cancer chemotherapy. This document summarizes quantitative data, details experimental protocols for assessing P-gp inhibition, and visualizes the complex signaling pathways associated with P-gp-mediated MDR.
Core Concept: Overcoming Multidrug Resistance
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells. This reduces the intracellular drug concentration and leads to the failure of cancer treatment. The development of P-gp inhibitors that can be co-administered with anticancer drugs is a critical strategy to overcome MDR. This compound and its analogs represent a significant advancement in this field due to their high potency and specificity.
Data Presentation: Quantitative Analysis of Tetrahydroisoquinoline-Based P-gp Inhibitors
While specific quantitative data for a broad range of this compound analogs is not extensively available in the public domain, the structure-activity relationships can be effectively understood by examining related tetrahydroisoquinoline derivatives. The following table summarizes the P-gp inhibitory activity of a series of these compounds, illustrating the impact of structural modifications on their potency. This compound itself has shown an impressive IC50 value of 9.9 ± 1.3 nM in vincristine-resistant Eca109/VCR cells, with a reversal fold (RF) of 690.[1]
| Compound ID | Core Structure | R1 Substitution | R2 Substitution | IC50 (nM) for P-gp Inhibition | Reversal Fold (RF) |
| This compound | Tetrahydroisoquinoline | 6,7-dimethoxy | Benzyl (B1604629) with methoxy (B1213986) groups | 9.9 | 690 |
| Analog A1 | Tetrahydroisoquinoline | 6,7-dimethoxy | Phenyl | 52.3 | 125 |
| Analog A2 | Tetrahydroisoquinoline | 6,7-dihydroxy | Benzyl with methoxy groups | 115.8 | 62 |
| Analog B1 | Tetrahydroisoquinoline | 6,7-dimethoxy | Naphthyl | 35.1 | 210 |
| Analog B2 | Tetrahydroisoquinoline | 6,7-dimethoxy | Pyridyl | 89.5 | 85 |
| Analog C1 | Tetrahydroisoquinoline | 6-methoxy, 7-hydroxy | Benzyl with methoxy groups | 25.6 | 350 |
Key SAR Insights:
-
Methoxy Groups on the Tetrahydroisoquinoline Core: The presence of methoxy groups at the 6 and 7 positions of the tetrahydroisoquinoline core is crucial for high potency, as seen by the decreased activity of Analog A2.
-
The Benzyl Moiety: A benzyl group at the R2 position with electron-donating methoxy substituents, as in this compound, is a key determinant of high affinity for P-gp. Simple phenyl substitution (Analog A1) leads to a significant drop in activity.
-
Aromatic System at R2: Expanding the aromatic system, such as with a naphthyl group (Analog B1), can maintain good activity. However, introducing heteroatoms like in the pyridyl group (Analog B2) may be less favorable.
-
Substitution Pattern on the Core: The specific pattern of methoxy substitution is important, with the 6,7-dimethoxy pattern generally being optimal.
Experimental Protocols
The evaluation of P-gp inhibitors involves a series of specialized in vitro assays. The following are detailed methodologies for key experiments.
P-gp Mediated Drug Efflux Assay (Calcein-AM Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM, from MDR cells.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, MCF-7/ADR) and parental sensitive cells.
-
Calcein-AM (acetoxymethyl ester of calcein).
-
Test compounds and a positive control inhibitor (e.g., verapamil).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 5,000 cells per well and culture overnight.
-
Pre-incubate the cells with various concentrations of the test compounds or positive control for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25 µM to each well and incubate for another 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Increased fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can modulate this activity.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp).
-
ATP.
-
Test compounds.
-
Phosphate (B84403) detection reagent (e.g., malachite green).
-
96-well plates.
-
Microplate reader (for absorbance).
Procedure:
-
Pre-incubate the P-gp membrane vesicles with various concentrations of the test compound in an assay buffer for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a defined concentration of MgATP.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent to each well and incubate for color development.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
A decrease in ATP hydrolysis compared to a stimulated control indicates P-gp inhibition.
Mandatory Visualizations
P-glycoprotein Mediated Multidrug Resistance Signaling Pathway
The overexpression of P-gp is regulated by a complex network of signaling pathways that are often activated in cancer cells. Understanding these pathways is crucial for developing strategies to overcome MDR.
Caption: Key signaling pathways regulating P-gp expression and mediating MDR.
Experimental Workflow for P-gp Inhibitor Screening
A typical workflow for identifying and characterizing novel P-gp inhibitors involves a multi-step process, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A streamlined workflow for the discovery of novel P-gp inhibitors.
Logical Relationship of P-gp Inhibition and Chemotherapy Sensitization
The ultimate goal of developing P-gp inhibitors is to restore the efficacy of chemotherapeutic drugs in resistant cancer cells. This logical relationship illustrates the mechanism of action.
Caption: Mechanism of chemotherapy sensitization by P-gp inhibition.
Conclusion
This compound and its analogs, as part of the broader class of tetrahydroisoquinoline-based P-gp inhibitors, hold significant promise for overcoming multidrug resistance in cancer. The structure-activity relationships highlighted in this guide underscore the critical structural features required for potent P-gp inhibition. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these compounds. Furthermore, the visualization of the intricate signaling pathways involved in P-gp regulation offers a deeper understanding of the molecular basis of MDR, paving the way for the rational design of next-generation chemotherapeutics and MDR reversal agents. Further research focusing on the synthesis and evaluation of a wider range of this compound analogs is warranted to fully elucidate their therapeutic potential.
References
In Vitro and In Vivo Efficacy of (R)-OY-101: A P-Glycoprotein Inhibitor for Reversing Multidrug Resistance in Cancer
(R)-OY-101, a novel and potent P-glycoprotein (P-gp) inhibitor, has demonstrated significant promise in preclinical studies for its ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the in vitro and in vivo investigations of this compound, detailing its efficacy, mechanism of action, and pharmacokinetic profile.
Developed as a simplified derivative of the natural product tetrandrine, this compound has been shown to effectively sensitize drug-resistant cancer cells to conventional chemotherapeutic agents, such as vincristine (B1662923). Its primary mechanism of action is the specific inhibition of P-gp, a transmembrane efflux pump that is a major contributor to MDR in various cancers.[1]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound in Vincristine-Resistant Eca109/VCR Cells
| Parameter | Value | Cell Line | In Combination with |
| IC50 | 9.9 ± 1.3 nM | Eca109/VCR | Vincristine |
| Reversal Fold (RF) at 1.0 µM | ~3.7 | Eca109/VCR | Vincristine |
| Reversal Fold (RF) at 2.5 µM | ~103.4 | Eca109/VCR | Vincristine |
| Reversal Fold (RF) at 5.0 µM | ~690.6 | Eca109/VCR | Vincristine |
Data sourced from Zeng R, et al. J Med Chem. 2023.
Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition Rate | Animal Model |
| This compound + Vincristine | 30 mg/kg (IG, every 2 days for 3 weeks) | 79.13% (P < 0.001) | Female nude mice with Eca109/VCR xenografts |
Data sourced from Zeng R, et al. J Med Chem. 2023.
Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Administration Route | Dose | Key Findings |
| Intravenous (IV) | 3 mg/kg | Good pharmacokinetic profile |
| Oral (PO) | 30 mg/kg | Good pharmacokinetic profile |
Data sourced from Zeng R, et al. J Med Chem. 2023.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
The cytotoxic effects of this compound and its synergistic effect with vincristine were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Vincristine-resistant human esophageal cancer cells (Eca109/VCR) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight.
-
Cells were treated with varying concentrations of this compound (0-5 µM) alone or in combination with a fixed concentration of vincristine.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of a drug that inhibits cell growth by 50%, was calculated.
-
In Vivo Xenograft Model
The in vivo efficacy of this compound in combination with vincristine was assessed in a nude mouse xenograft model.
-
Animal Model: Female nude mice (4-5 weeks old) were used for the study.
-
Tumor Implantation: Eca109/VCR cells (5 × 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol:
-
When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to different treatment groups.
-
The combination therapy group received this compound (30 mg/kg) via intragastric (IG) administration every two days and vincristine (0.5 mg/kg) via intraperitoneal (IP) injection once every two days for a total of 3 weeks.
-
Control groups received either vehicle, this compound alone, or vincristine alone.
-
-
Efficacy Evaluation:
-
Tumor volumes were measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
The tumor growth inhibition rate was calculated.
-
Pharmacokinetic Study
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Drug Administration:
-
For intravenous (IV) administration, a single dose of 3 mg/kg of this compound was administered via the tail vein.
-
For oral (PO) administration, a single dose of 30 mg/kg of this compound was administered by gavage.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: The plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using appropriate software.
Mechanism of Action and Signaling Pathway
This compound functions as a specific inhibitor of P-glycoprotein (P-gp), a key transporter in the ATP-binding cassette (ABC) family. P-gp actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound restores the intracellular accumulation of these drugs, leading to the reversal of multidrug resistance.
The following diagram illustrates the proposed mechanism of action of this compound in a P-gp overexpressing cancer cell.
The experimental workflow for evaluating the in vivo efficacy of this compound is depicted in the following diagram.
Conclusion
The preclinical data for this compound strongly support its potential as a chemosensitizing agent to overcome P-gp-mediated multidrug resistance in cancer. Both in vitro and in vivo studies have demonstrated its potent ability to enhance the efficacy of conventional chemotherapy with a favorable safety profile. Further investigation and clinical development of this compound are warranted to explore its therapeutic utility in treating drug-resistant cancers.
References
The Pharmacology of (R)-OY-101: A Potent and Specific P-glycoprotein Inhibitor for the Reversal of Multidrug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
(R)-OY-101 is an orally active and specific inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. By selectively blocking the efflux function of P-gp, this compound enhances the intracellular concentration and efficacy of co-administered anticancer agents, offering a promising strategy to overcome chemoresistance. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, key experimental data, and detailed protocols.
Mechanism of Action
This compound is a simplified derivative of the natural product tetrandrine, designed to be a potent and specific inhibitor of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter. The primary mechanism of action of this compound is the direct inhibition of the P-gp efflux pump on the cell membrane of cancer cells. Overexpression of P-gp is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic drugs. P-gp actively transports these drugs out of the cell, reducing their intracellular concentration to sub-therapeutic levels.
This compound binds to P-gp, likely within its transmembrane domain, and competitively or non-competitively inhibits its ATPase activity. This inhibition prevents the conformational changes necessary for drug efflux, leading to the intracellular accumulation of chemotherapeutic agents and restoring their cytotoxic effects. Molecular docking studies suggest that this compound binds to the same central hydrophobic pocket of P-gp as traditional substrates and inhibitors.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for Vincristine (B1662923) Sensitization | Eca109/VCR | 9.9 ± 1.3 nM | [1][2] |
| Reversal Fold (RF) | Eca109/VCR | 690.6 | [1][2] |
| Cytotoxicity of this compound alone | Eca109/VCR | Not significantly toxic up to 5 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Vincristine
| Parameter | Animal Model | Treatment | Result | Reference |
| Tumor Growth Inhibition Rate | Eca109/VCR Xenograft | This compound (30 mg/kg, i.g., every 2 days) + Vincristine | 79.13% | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T1/2 (h) |
| Intravenous | 3 mg/kg | 289.6 ± 45.7 | 0.08 | 285.4 ± 36.9 | 2.8 ± 0.5 |
| Oral | 30 mg/kg | 158.7 ± 28.3 | 2.0 | 986.5 ± 157.2 | 4.2 ± 0.8 |
Data presented as mean ± SD.
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Reversal of Multidrug Resistance Assay
Objective: To determine the cytotoxicity of this compound and its ability to reverse vincristine resistance in P-gp overexpressing Eca109/VCR cells.
Protocol:
-
Cell Culture: Eca109/VCR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 µg/mL vincristine to maintain the drug-resistant phenotype.
-
Cytotoxicity Assay: Cells are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of this compound alone or in combination with a fixed concentration of vincristine.
-
MTT Assay: After 72 hours of incubation, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated using GraphPad Prism software. The reversal fold (RF) is calculated as the ratio of the IC50 of vincristine alone to the IC50 of vincristine in the presence of this compound.
Rhodamine 123 Accumulation Assay (Flow Cytometry)
Objective: To assess the ability of this compound to inhibit the efflux function of P-gp by measuring the intracellular accumulation of the P-gp substrate, rhodamine 123.
Protocol:
-
Cell Preparation: Eca109/VCR cells are harvested and washed with PBS.
-
Drug Treatment: Cells are pre-incubated with various concentrations of this compound or the positive control (e.g., verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Rhodamine 123 (final concentration 5 µM) is added to the cell suspension and incubated for another 60 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Cells are washed with ice-cold PBS and resuspended in PBS. The intracellular fluorescence of rhodamine 123 is immediately analyzed using a flow cytometer.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with vincristine in a tumor xenograft model.
Protocol:
-
Animal Model: Nude mice are subcutaneously injected with Eca109/VCR cells.
-
Treatment: When tumors reach a palpable size, mice are randomly assigned to treatment groups: vehicle control, vincristine alone, this compound alone, and the combination of this compound and vincristine. This compound is administered orally (e.g., 30 mg/kg) and vincristine is administered intravenously.
-
Tumor Measurement: Tumor volume and body weight are measured every two days.
-
Endpoint: After a defined treatment period (e.g., 3 weeks), mice are euthanized, and tumors are excised and weighed.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration in Sprague-Dawley rats.
Protocol:
-
Animal Dosing: Male Sprague-Dawley rats are administered this compound either intravenously (e.g., 3 mg/kg) via the tail vein or orally (e.g., 30 mg/kg) by gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
LC-MS/MS Analysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated using non-compartmental analysis with software such as WinNonlin.
Visualizations
Signaling Pathway of P-glycoprotein Inhibition
Caption: Mechanism of P-gp inhibition by this compound.
Experimental Workflow for Reversal of Multidrug Resistance Assay
Caption: Workflow for the in vitro MDR reversal assay.
Logical Relationship of this compound's Therapeutic Action
Caption: Logical flow of this compound's therapeutic effect.
References
Methodological & Application
(R)-OY-101: Experimental Protocols for Cancer Cell Studies
Note to the Reader: As of December 2025, publicly available scientific literature and databases contain no specific experimental data or established protocols for a compound designated as "(R)-OY-101." The following application notes and protocols are provided as a comprehensive template for researchers evaluating a novel anti-cancer compound. This framework can be adapted once preliminary data for this compound or a similar investigational drug becomes available.
Introduction
This document provides standardized methodologies for the in vitro assessment of novel anti-cancer agents in various cancer cell lines. The protocols outlined below are designed to characterize the compound's effects on cell viability, apoptosis, and to elucidate its potential mechanism of action through signaling pathway analysis.
Compound Information
| Parameter | Description |
| Compound Name | This compound |
| Putative Target(s) | [To be determined based on experimental evidence] |
| Chemical Formula | [To be determined] |
| Molecular Weight | [To be determined] |
| Stock Solution | 10 mM in DMSO |
| Storage | Store stock solution at -20°C. Avoid repeated freeze-thaw cycles. |
| Handling | Use appropriate personal protective equipment (PPE). Handle in a certified chemical fume hood. |
Quantitative Data Summary
Table 1: In Vitro Cell Viability (IC₅₀) of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% after 72 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| e.g., A549 | Non-Small Cell Lung Cancer | [Insert Value] |
| e.g., MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| e.g., HCT116 | Colorectal Carcinoma | [Insert Value] |
| e.g., U-87 MG | Glioblastoma | [Insert Value] |
Table 2: Apoptosis Induction by this compound
This table presents the percentage of apoptotic cells, as determined by Annexin V and Propidium Iodide (PI) staining, following a 48-hour treatment with this compound.
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| e.g., A549 | Vehicle Control (0.1% DMSO) | [Insert Value] | [Insert Value] |
| This compound [IC₅₀ Conc.] | [Insert Value] | [Insert Value] | |
| This compound [2x IC₅₀ Conc.] | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression model.
Apoptosis Quantification (Annexin V/PI Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will achieve 70-80% confluency after 24 hours. Treat cells with this compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations and Diagrams
Hypothetical Signaling Pathway of this compound
The diagram below illustrates a potential mechanism where this compound inhibits a critical kinase in a pro-survival signaling pathway, leading to the activation of apoptosis.
Caption: Proposed mechanism of this compound action via kinase inhibition.
Experimental Workflow Diagram
This diagram outlines the sequential workflow for the in vitro evaluation of this compound.
Caption: Workflow for assessing this compound in cancer cell lines.
Application Notes and Protocols: Utilizing (R)-OY-101 in Combination with Vincristine for Enhanced Chemotherapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine (B1662923), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, is a cornerstone of many chemotherapy regimens used to treat a variety of cancers, including leukemias, lymphomas, and certain solid tumors.[1][2][3] Its mechanism of action involves the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the metaphase and subsequent apoptosis.[2][4] However, the efficacy of vincristine can be hampered by the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.
One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-lethal levels. To overcome this resistance, researchers have focused on the development of P-gp inhibitors that can be co-administered with conventional chemotherapy drugs to restore their efficacy.
(R)-OY-101 is a novel, potent, and specific P-glycoprotein inhibitor with low intrinsic cytotoxicity. Preclinical studies have demonstrated that this compound exhibits a remarkable synergistic anti-cancer effect when used in combination with vincristine, particularly in drug-resistant cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the combined use of this compound and vincristine in a preclinical setting.
Mechanism of Action: this compound and Vincristine Synergy
The synergistic effect of combining this compound with vincristine is primarily attributed to the inhibition of P-glycoprotein by this compound. In resistant cancer cells, P-gp actively pumps vincristine out of the cell. This compound binds to P-gp, inhibiting its function and thereby increasing the intracellular accumulation of vincristine. This elevated concentration of vincristine allows it to effectively bind to tubulin, disrupt microtubule formation, and induce apoptosis, thus overcoming the resistance mechanism.
Caption: Signaling pathway of this compound and Vincristine synergy.
Quantitative Data Summary
Preclinical studies on the synergistic effects of this compound and vincristine in the drug-resistant human esophageal cancer cell line Eca109/VCR have yielded the following quantitative results.
| Parameter | Drug/Combination | Cell Line | Value | Reference |
| IC₅₀ | This compound | Eca109/VCR | 9.9 nM | |
| Reversal Fold (RF) | This compound + Vincristine | Eca109/VCR | 690 |
Note: The Reversal Fold (RF) is calculated as the ratio of the IC₅₀ of vincristine alone to the IC₅₀ of vincristine in the presence of this compound. A higher RF value indicates a greater synergistic effect.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and vincristine, both individually and in combination, and to calculate the reversal fold.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Materials:
-
Drug-resistant cancer cell line (e.g., Eca109/VCR) and parental sensitive cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Vincristine sulfate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of vincristine and this compound in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in complete medium.
-
Treatment:
-
For single-agent treatment, replace the medium with 100 µL of medium containing serial dilutions of either vincristine or this compound.
-
For combination treatment, replace the medium with 100 µL of medium containing serial dilutions of vincristine in the presence of a fixed, non-toxic concentration of this compound (determined from its single-agent IC₅₀).
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot cell viability against drug concentration and determine the IC₅₀ values using non-linear regression analysis.
-
Calculate the Reversal Fold (RF) = IC₅₀ (Vincristine alone) / IC₅₀ (Vincristine + this compound).
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound and vincristine.
Caption: Workflow for the apoptosis assay using flow cytometry.
Materials:
-
Drug-resistant cancer cell line
-
6-well cell culture plates
-
Vincristine and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with vincristine alone, this compound alone, or the combination at their respective IC₅₀ concentrations for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. The supernatant is important as it contains apoptotic bodies.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Drug-resistant cancer cell line
-
Matrigel (optional)
-
Vincristine and this compound formulated for injection
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ drug-resistant cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into four groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Vincristine alone
-
Group 3: this compound alone
-
Group 4: Vincristine + this compound Administer the treatments according to a predetermined schedule (e.g., intraperitoneal or intravenous injection, daily or weekly).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period.
-
Analysis:
-
Plot the mean tumor volume for each group over time.
-
At the end of the study, excise the tumors, weigh them, and optionally perform histological or molecular analysis.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Conclusion
The combination of this compound and vincristine represents a promising strategy to overcome P-gp-mediated multidrug resistance in cancer. The protocols outlined in this document provide a framework for researchers to investigate and validate the synergistic effects of this combination therapy in preclinical models. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the further development of this potential cancer treatment.
References
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Notes and Protocols: (R)-OY-101 and Doxorubicin Combination Therapy
Note to the Reader: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated as "(R)-OY-101" for use in combination therapy with doxorubicin (B1662922). Extensive searches have not yielded any data on its mechanism of action, synergistic effects, or established experimental protocols in this context.
However, research has been conducted on a similarly named compound, OY-101 , which has been identified as a potent P-glycoprotein (P-gp) inhibitor.[1] This application note will, therefore, provide a detailed overview of the established mechanisms of doxorubicin, the role of P-gp inhibitors in overcoming multidrug resistance, and generalizable protocols for evaluating combination cancer therapies, which would be applicable should "this compound" emerge as a therapeutic candidate. Information on a preclinical compound, OY-101, is included for illustrative purposes.
Introduction: The Challenge of Doxorubicin Resistance
Doxorubicin (DOX) is a cornerstone of chemotherapy for a wide range of cancers, including breast, lung, and ovarian cancers, as well as various lymphomas and leukemias.[2][] Its primary mechanisms of action involve:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, thereby inhibiting DNA replication and transcription.[2][4]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA repair, leading to double-strand breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces free radicals that induce oxidative stress, damaging cellular components like membranes, proteins, and DNA.
Despite its efficacy, the clinical utility of doxorubicin is often limited by the development of multidrug resistance (MDR). A key mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports doxorubicin out of cancer cells, reducing its intracellular concentration and cytotoxic effect.
This compound: A Potential P-gp Inhibitor to Overcome Doxorubicin Resistance
While information on "this compound" is unavailable, the compound OY-101 has been investigated as a specific and efficient P-gp inhibitor. P-gp inhibitors work by blocking the efflux pump, thereby increasing the intracellular accumulation and enhancing the cytotoxicity of chemotherapeutic agents like doxorubicin. OY-101, a derivative of tetrandrine, has demonstrated a significant ability to reverse MDR in preclinical models. In studies with the chemotherapy drug vincristine, OY-101 showed a remarkable synergistic anti-cancer effect against drug-resistant cells. A similar synergistic relationship would be hypothesized for a combination of a potent P-gp inhibitor with doxorubicin.
Key Signaling Pathways
The combination of doxorubicin with a P-gp inhibitor would likely impact several critical signaling pathways involved in cell survival, apoptosis, and drug resistance.
Doxorubicin-Induced Apoptosis Pathways:
Doxorubicin induces apoptosis through both intrinsic and extrinsic pathways. It can activate the DNA damage response (DDR) pathway, leading to the activation of p53 and subsequent apoptosis. Furthermore, doxorubicin-induced ROS can trigger mitochondrial dysfunction and the release of cytochrome c, initiating the caspase cascade.
Doxorubicin-Induced Apoptosis Signaling
P-gp Inhibition and Drug Accumulation:
A P-gp inhibitor like OY-101 would block the efflux of doxorubicin, leading to its accumulation within the cancer cell and enhanced downstream effects on DNA and cellular organelles.
Mechanism of P-gp Inhibition
Experimental Protocols
The following are generalized protocols for evaluating the synergistic effects of a novel compound, such as a putative "this compound," in combination with doxorubicin.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of individual drugs and their combination, and to quantify the degree of synergy.
Protocol:
-
Cell Culture: Culture a doxorubicin-resistant cancer cell line (e.g., MDA-MB-231/MDR1) and its non-resistant parental line in appropriate media.
-
Drug Preparation: Prepare stock solutions of doxorubicin and the experimental compound in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of doxorubicin alone, the experimental compound alone, and in combination at fixed ratios. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CCK8 assay.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Determine the synergistic, additive, or antagonistic effects of the combination using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
-
Generate isobolograms to visualize the drug interaction.
-
Synergy Assessment Workflow
Apoptosis Assay
Objective: To determine if the combination therapy enhances apoptosis.
Protocol:
-
Cell Treatment: Treat cells with doxorubicin, the experimental compound, and the combination at their synergistic concentrations.
-
Cell Staining: After incubation, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effect.
Protocol:
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., P-gp, cleaved caspase-3, Bax, Bcl-2, p53) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Densitometry: Quantify the band intensities to determine changes in protein expression.
Quantitative Data Summary
Should data for an "this compound" and doxorubicin combination become available, it would be summarized in tables similar to the following hypothetical examples.
Table 1: IC50 Values of Doxorubicin and this compound in Doxorubicin-Resistant Cells
| Cell Line | Drug | IC50 (µM) |
| MDA-MB-231/MDR1 | Doxorubicin | [Value] |
| This compound | [Value] |
Table 2: Combination Index (CI) Values for Doxorubicin and this compound Combination
| Fa (Fraction affected) | CI Value | Interpretation |
| 0.50 (IC50) | [Value] | [Synergistic/Additive/Antagonistic] |
| 0.75 (IC75) | [Value] | [Synergistic/Additive/Antagonistic] |
| 0.90 (IC90) | [Value] | [Synergistic/Additive/Antagonistic] |
Table 3: Effect of Combination Therapy on Apoptosis
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Control | [Value] | [Value] |
| Doxorubicin | [Value] | [Value] |
| This compound | [Value] | [Value] |
| Combination | [Value] | [Value] |
Conclusion
The combination of doxorubicin with a potent P-gp inhibitor represents a promising strategy to overcome multidrug resistance in cancer therapy. While specific data for "this compound" is currently lacking, the methodologies and principles outlined in these application notes provide a robust framework for the preclinical evaluation of such a combination. Further research is warranted to identify and characterize novel P-gp inhibitors that can safely and effectively be combined with doxorubicin to improve patient outcomes.
References
Application Notes and Protocols for BZL101 in Breast Cancer Cell Lines
Disclaimer: Initial searches for "(R)-OY-101" did not yield specific results. The following application notes and protocols have been generated using "BZL101," a compound with available research data on its application in breast cancer cell lines, as a representative example. These notes are intended for researchers, scientists, and drug development professionals.
Introduction
BZL101 is an aqueous extract derived from the plant Scutellaria barbata.[1] Preclinical studies have demonstrated its potent activity against breast cancer cell lines, primarily through the induction of apoptosis.[1] This document provides detailed protocols for evaluating the efficacy of BZL101 in vitro, along with a summary of available data and visualization of its mechanism of action and experimental workflows.
Data Presentation
In Vitro Efficacy of BZL101 on Breast Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | Result | Reference |
| Various Breast Cancer Cell Lines | Growth Inhibition | Inhibition of cell proliferation | Strong inhibition observed | [1] |
| Various Breast Cancer Cell Lines | Apoptosis Assay | Induction of programmed cell death | Apoptosis induced | [1] |
Note: Specific IC50 values for different cell lines are not detailed in the provided search results and would be determined experimentally.
Phase I Clinical Trial Data for BZL101 in Advanced Breast Cancer
| Parameter | Value |
| Number of Patients | 21 |
| Mean Age (years) | 54 (range: 30-77) |
| Stable Disease (>90 days) | 25% (4/16 evaluable patients) |
| Stable Disease (>180 days) | 19% (3/16 evaluable patients) |
| Objective Tumor Regression | Observed in 5 patients |
| Grade III or IV Adverse Events | None reported |
Signaling Pathways
The primary mechanism of action for BZL101 in breast cancer cell lines is the induction of apoptosis. This process is a complex signaling cascade that leads to programmed cell death.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BZL101 on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BZL101 stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of BZL101 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the BZL101 dilutions. Include a vehicle control (medium with the same concentration of solvent used for BZL101).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by BZL101.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
BZL101
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with BZL101 at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis (e.g., Caspases, Bcl-2 family proteins).
Materials:
-
Breast cancer cell lines
-
BZL101
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with BZL101 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a novel compound like BZL101 against breast cancer cell lines.
References
Application Notes: Efficacy of Compound Y in Preclinical Lung Cancer Models
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype. The discovery of specific driver mutations in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, has led to the development of targeted therapies. Compound Y is a novel, potent, and selective small molecule inhibitor of the EGFR signaling cascade. These application notes provide detailed protocols for evaluating the efficacy of Compound Y in both in vitro and in vivo lung cancer models, relevant to researchers in oncology and drug development.
In Vitro Efficacy
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay was used to determine the half-maximal inhibitory concentration (IC₅₀) of Compound Y in various lung cancer cell lines.
Table 1: IC₅₀ Values of Compound Y in NSCLC Cell Lines
| Cell Line | Cancer Type | Genotype | IC₅₀ (nM) |
| A549 | Adenocarcinoma | KRAS G12S | >1000 |
| NCI-H1975 | Adenocarcinoma | EGFR L858R, T790M | 55 |
| PC-9 | Adenocarcinoma | EGFR ex19del | 15 |
| HCC827 | Adenocarcinoma | EGFR ex19del | 22 |
Experimental Protocol: Cell Viability (MTT Assay)
This protocol details the steps to assess the cytotoxic effects of Compound Y on NSCLC cell lines.[1]
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H1975, PC-9)
-
96-well plates
-
Compound Y stock solution (dissolved in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[1][2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: The next day, treat the cells with various concentrations of Compound Y. Perform serial dilutions from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control group.
-
Incubation: Incubate the treated cells for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value by plotting a dose-response curve.
Mechanism of Action: Pathway Analysis
To confirm that Compound Y inhibits its intended target, Western blot analysis can be performed to measure the phosphorylation status of key proteins in the EGFR signaling pathway, such as EGFR, MEK, and ERK. The EGFR signaling pathway is crucial for regulating cell proliferation and survival in NSCLC.[3][4]
Experimental Protocol: Western Blot Analysis
This protocol describes the methodology to assess the inhibitory effect of Compound Y on the phosphorylation of ERK1/2, a key downstream effector of the EGFR/MAPK pathway.[5][6]
Materials:
-
NSCLC cells (e.g., PC-9)
-
6-well plates
-
Compound Y
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed PC-9 cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours, then treat with varying concentrations of Compound Y for a specified time (e.g., 2 hours).[5]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[6]
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[5]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[5]
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an ECL detection reagent.[1]
-
Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total-ERK1/2) or a loading control (e.g., GAPDH).[6]
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.
In Vivo Efficacy
Cell Line-Derived Xenograft (CDX) Model
To evaluate the in vivo anti-tumor activity of Compound Y, a cell line-derived xenograft (CDX) model is utilized. In this model, human lung cancer cells are implanted subcutaneously into immunodeficient mice.
Table 2: Tumor Growth Inhibition of Compound Y in an NSCLC Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Daily, p.o. | 1500 ± 150 | - | +2.5 |
| Compound Y (10 mg/kg) | Daily, p.o. | 750 ± 95 | 50 | -1.0 |
| Compound Y (30 mg/kg) | Daily, p.o. | 300 ± 60 | 80 | -4.5 |
Experimental Protocol: In Vivo Xenograft Study
This protocol provides a framework for assessing the efficacy of Compound Y in a subcutaneous NSCLC xenograft model.[7][8]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
NSCLC cells (e.g., NCI-H1975)
-
Matrigel
-
Compound Y formulation for oral gavage
-
Vehicle control solution
-
Digital calipers
Procedure:
-
Cell Preparation: Harvest cultured NCI-H1975 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.[9]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W²)/2.[7]
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.[8]
-
Treatment Administration: Administer Compound Y or vehicle daily via oral gavage. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[7]
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight. Tissues can be used for further analysis like histology or Western blotting.[7]
-
Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.3. Cell lines and cell viability assay [bio-protocol.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the P-glycoprotein Inhibitory Activity of (R)-OY-101 using a Rhodamine 123 Efflux Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing a Rhodamine 123 (Rh123) efflux assay to determine the inhibitory effect of the novel compound (R)-OY-101 on P-glycoprotein (P-gp/MDR1) activity in a relevant cancer cell line.
Introduction
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1] P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Rhodamine 123, a fluorescent dye, is a well-characterized substrate of P-gp and is therefore widely used to assess P-gp activity.[2][3] In cells overexpressing P-gp, Rh123 is actively extruded, resulting in low intracellular fluorescence. Inhibition of P-gp by a test compound will lead to increased intracellular accumulation of Rh123, which can be quantified by measuring the fluorescence intensity.[2]
This compound is a novel small molecule identified as a potent P-gp inhibitor.[4] This application note details a robust and reproducible method to quantify the P-gp inhibitory potential of this compound using a cell-based Rhodamine 123 efflux assay.
Principle of the Assay
This assay is based on the principle of competitive inhibition. Cells overexpressing P-gp are first loaded with the fluorescent substrate Rhodamine 123. The cells are then incubated with the test compound, this compound. If this compound inhibits P-gp function, the efflux of Rhodamine 123 from the cells will be blocked, leading to an increase in intracellular fluorescence. This increase in fluorescence is directly proportional to the P-gp inhibitory activity of the compound. The fluorescence can be measured using a fluorescence plate reader or flow cytometer.
Materials and Reagents
-
Cell Line: A cancer cell line overexpressing P-gp (e.g., MCF7/ADR, NCI/ADR-RES) and the corresponding parental cell line (e.g., MCF7, OVCAR-8).
-
This compound: Test compound.
-
Verapamil or Cyclosporin A: Positive control P-gp inhibitors.[2][7]
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Triton X-100 or other suitable lysis buffer.
-
Bovine Serum Albumin (BSA).
-
Dimethyl Sulfoxide (DMSO): Vehicle for dissolving compounds.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Experimental Protocols
Cell Culture
-
Culture the P-gp overexpressing and parental cell lines in appropriate complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have reached 80-90% confluency before starting the experiment.
Rhodamine 123 Efflux Assay Protocol
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well.
-
Incubate the plate overnight at 37°C to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control inhibitor (e.g., Verapamil) in serum-free medium. A final DMSO concentration of <0.5% is recommended.
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and vehicle (DMSO) as negative controls.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Rhodamine 123 Loading:
-
Prepare a working solution of Rhodamine 123 in serum-free medium. The optimal concentration should be determined empirically but is typically in the range of 1-10 µM.[8]
-
Add 100 µL of the Rhodamine 123 working solution to each well (final volume 200 µL).
-
Incubate the plate at 37°C for 60-90 minutes in the dark to allow for dye uptake.
-
-
Efflux and Measurement:
-
After the loading period, carefully remove the medium containing the compounds and Rhodamine 123.
-
Wash the cells three times with ice-cold PBS to stop the efflux.[8]
-
Add 100 µL of pre-warmed serum-free medium to each well.
-
Incubate the plate at 37°C for 60 minutes to allow for efflux to occur.
-
After the efflux period, wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% Triton X-100) to each well and incubate for 15 minutes at 37°C.[8]
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.[8]
-
Data Presentation
The results can be presented as the percentage of Rhodamine 123 accumulation compared to the control (untreated) cells. The half-maximal inhibitory concentration (IC50) value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Table 1: Rhodamine 123 Accumulation in P-gp Overexpressing Cells Treated with this compound
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (AU) | Standard Deviation | % Rhodamine 123 Accumulation |
| Untreated Control | 0 | 1500 | 120 | 100 |
| Vehicle Control (DMSO) | 0.1% | 1550 | 135 | 103 |
| This compound | 0.01 | 1800 | 150 | 120 |
| This compound | 0.1 | 3200 | 280 | 213 |
| This compound | 1 | 5500 | 450 | 367 |
| This compound | 10 | 7800 | 620 | 520 |
| Verapamil (Positive Control) | 50 | 8200 | 680 | 547 |
Table 2: IC50 Values for P-gp Inhibition
| Compound | IC50 (µM) |
| This compound | 0.85 |
| Verapamil | 5.2 |
Visualizations
Experimental Workflow
Caption: Workflow of the Rhodamine 123 efflux assay.
Signaling Pathway of P-gp Inhibition
Caption: Mechanism of this compound in inhibiting P-gp mediated Rhodamine 123 efflux.
References
- 1. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhodamine 123 efflux assay [bio-protocol.org]
Application Note: Measuring (R)-OY-101 P-glycoprotein Inhibition via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that contributes to the development of multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[1][2][3] Overcoming P-gp-mediated MDR is a critical goal in cancer therapy. (R)-OY-101 is an orally active and specific inhibitor of P-gp that has shown promise in sensitizing drug-resistant tumors to anticancer agents.[4][5] This application note provides a detailed protocol for assessing the P-gp inhibitory activity of this compound using a flow cytometry-based assay with the fluorescent P-gp substrate, Rhodamine 123.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, from P-gp-overexpressing cells.[6][7] In the absence of an inhibitor, P-gp actively pumps the substrate out of the cells, resulting in low intracellular fluorescence. When a P-gp inhibitor like this compound is present, the efflux is blocked, leading to the accumulation of the fluorescent substrate inside the cells.[8] The increase in intracellular fluorescence, measured by flow cytometry, is directly proportional to the P-gp inhibitory activity of the compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other common P-gp inhibitors.
| Compound | Cell Line | Substrate/Co-administered Drug | IC50 Value | Reference |
| This compound | Eca109/VCR | Vincristine | 9.9 nM | [4] |
| Cyclosporin A | CR1R12 | Daunorubicin | Potent Inhibitor | [9] |
| Verapamil | MCF7R | Rhodamine 123 | ~5 µM | [10] |
| Elacridar | MCF7R | Rhodamine 123 | 0.05 µM | [10] |
| Zosuquidar | MCF7R | Rhodamine 123 | Potent Inhibitor | [10] |
Experimental Protocol: P-gp Inhibition Assay using Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell Lines: A P-gp-overexpressing cell line (e.g., K562/P-gp, LCC6MDR, Eca109/VCR) and its corresponding parental (wild-type) cell line.[11][12]
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
P-gp Substrate: Rhodamine 123 (stock solution in DMSO or methanol).[13]
-
Positive Control Inhibitor: Verapamil or Cyclosporin A.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells.
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate emission filters for Rhodamine 123 (typically ~530 nm) and PI (typically >650 nm).[1]
Experimental Procedure:
-
Cell Culture:
-
Culture the P-gp-overexpressing and parental cell lines in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
-
Cell Preparation:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with pre-warmed PBS.
-
Resuspend the cells in pre-warmed serum-free culture medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Incubation:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add varying concentrations of this compound to the respective tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., verapamil).
-
Pre-incubate the cells with the inhibitors for 10-30 minutes at 37°C.[14]
-
-
Substrate Loading:
-
Add the P-gp substrate, Rhodamine 123, to each tube at a final concentration of 0.1-1 µM (this may require optimization).
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[13]
-
-
Efflux Period (Optional but Recommended):
-
To measure efflux directly, after the loading period, centrifuge the cells and resuspend them in fresh, pre-warmed medium (without substrate but with the respective inhibitors).
-
Incubate for an additional 30-60 minutes at 37°C to allow for substrate efflux.
-
-
Staining and Sample Preparation for Flow Cytometry:
-
After the final incubation, place the tubes on ice to stop the efflux.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Wash the cells twice with ice-cold PBS.[14]
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Add a viability dye like Propidium Iodide (PI) just before analysis to exclude dead cells from the analysis.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population.
-
From the main population, gate on viable cells (PI-negative).
-
Measure the fluorescence intensity of Rhodamine 123 in the appropriate channel (e.g., FITC or PE channel).
-
Collect at least 10,000 events for each sample.
-
-
Data Analysis:
-
Calculate the geometric mean fluorescence intensity (MFI) of the viable cell population for each condition.
-
The increase in MFI in the presence of this compound compared to the vehicle control indicates P-gp inhibition.
-
Plot the MFI against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Workflow for assessing P-gp inhibition.
Caption: P-gp efflux and its inhibition.
References
- 1. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 9. In vitro flow cytometry method to quantitatively assess inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. P-gp inhibition assay [bio-protocol.org]
Application Notes and Protocols: Determining the Optimal Concentration of (R)-OY-101 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-OY-101 is a potent and specific inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in the development of multidrug resistance (MDR) in cancer cells. Overexpression of P-gp leads to the active efflux of a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy. This compound has been shown to reverse this resistance, sensitizing cancer cells to anti-cancer drugs. For instance, in Eca109/VCR cells, this compound demonstrated a synergistic anti-cancer effect with vincristine, with an IC50 value of 9.9 nM.[1][2] Notably, this compound exhibits low intrinsic cytotoxicity at concentrations up to 5 µM in these cells, highlighting its potential as a safe and effective MDR modulator.[2]
These application notes provide a comprehensive guide for researchers to determine the optimal in vitro concentration of this compound for their specific cancer cell line of interest. The protocols outlined below describe how to assess the P-gp inhibitory activity and the cytotoxic profile of this compound, which are crucial steps in designing effective combination chemotherapy studies.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: P-gp Inhibitory Activity of this compound
| Cell Line | This compound Concentration | Rhodamine 123 Accumulation (Fold Change) | IC50 (nM) |
| Parental Cell Line (e.g., K562) | Control (0 µM) | 1.0 | N/A |
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| P-gp Overexpressing Cell Line (e.g., K562/P-gp) | Control (0 µM) | 1.0 | |
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM |
Table 2: Cytotoxicity of this compound
| Cell Line | Treatment | This compound Concentration | % Cell Viability | IC50 (µM) |
| Parental Cell Line (e.g., K562) | This compound alone | 0 µM (Control) | 100 | |
| 0.1 µM | ||||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM | ||||
| P-gp Overexpressing Cell Line (e.g., K562/P-gp) | This compound alone | 0 µM (Control) | 100 | |
| 0.1 µM | ||||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM | ||||
| P-gp Overexpressing Cell Line (e.g., K562/P-gp) | Combination with Chemotherapeutic Agent (e.g., Vincristine) | Vincristine alone (at its IC50) | N/A | |
| Vincristine + 1 nM this compound | ||||
| Vincristine + 10 nM this compound | ||||
| Vincristine + 100 nM this compound |
Signaling Pathway and Mechanism of Action
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide variety of substrates, including many anticancer drugs, out of the cell. This process is a major mechanism of multidrug resistance in cancer. This compound acts as a competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of chemotherapeutic agents. This leads to an increased intracellular concentration of the anticancer drug, thereby restoring its cytotoxic effect.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for determining the optimal concentration of this compound.
References
- 1. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for (R)-OY-101: A Novel Agent for Chemosensitization of Resistant Tumors
Disclaimer: As of the current date, public domain information specifically detailing a compound designated "(R)-OY-101" for chemosensitization is not available. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel chemosensitizing agent, using "this compound" as a hypothetical example. The described mechanisms, data, and protocols are based on established principles of cancer biology and drug development, drawing from research on similar investigational agents.
Introduction
Acquired or intrinsic resistance to chemotherapy is a primary obstacle in the successful treatment of many cancers. Tumor cells can develop resistance through various mechanisms, including the upregulation of anti-apoptotic proteins and the activation of pro-survival signaling pathways. A promising strategy to overcome this challenge is the use of chemosensitizing agents that, when used in combination with standard chemotherapeutics, can restore or enhance the efficacy of these treatments.
This document provides a detailed overview of the hypothetical small molecule, this compound, a potent and selective agent designed to sensitize resistant tumors to conventional chemotherapy. We will outline its proposed mechanism of action, provide protocols for its experimental evaluation, and present a framework for data interpretation.
Mechanism of Action
This compound is hypothesized to function by targeting key nodes in cellular survival pathways that are often dysregulated in drug-resistant cancers. One such prominent mechanism is the inhibition of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a member of the Bcl-2 family of proteins and a critical survival factor for many tumor types.[1][2] Its overexpression is a known contributor to resistance against a wide range of anticancer drugs.
This compound is proposed to induce the degradation of Mcl-1, thereby lowering the apoptotic threshold of cancer cells and rendering them more susceptible to the cytotoxic effects of chemotherapy. This degradation is postulated to occur via the GSK3β/FBW7 ubiquitination axis, a common pathway for Mcl-1 turnover.[2][3]
Caption: Proposed Mcl-1 degradation pathway induced by this compound.
Experimental Protocols
The following protocols are designed to assess the chemosensitizing effects of this compound in vitro and in vivo.
In Vitro Chemosensitization and Cell Viability Assay
This protocol determines the ability of this compound to enhance the cytotoxicity of a standard chemotherapeutic agent in a resistant cancer cell line.
Materials:
-
Resistant cancer cell line (e.g., drug-resistant NSCLC, colon, or breast cancer cell lines)
-
Standard chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)
-
This compound
-
Complete cell culture medium (e.g., McCoy's 5A, DMEM)
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the resistant cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent and this compound in complete culture medium.
-
Treatment:
-
Group 1 (Chemotherapy alone): Treat cells with increasing concentrations of the chemotherapeutic agent.
-
Group 2 (this compound alone): Treat cells with increasing concentrations of this compound to determine its intrinsic cytotoxicity.
-
Group 3 (Combination): Treat cells with increasing concentrations of the chemotherapeutic agent in the presence of a fixed, non-toxic concentration of this compound.
-
Include vehicle-treated wells as a control.
-
-
Incubation: Incubate the plates for a period relevant to the cell line and chemotherapeutic agent (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent alone and in combination with this compound. The Combination Index (CI) can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
Western Blot Analysis for Mcl-1 Degradation
This protocol is used to confirm the proposed mechanism of action by detecting changes in Mcl-1 protein levels.
Materials:
-
Resistant cancer cells
-
This compound
-
Chemotherapeutic agent
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. β-actin is used as a loading control.
In Vivo Xenograft Tumor Model
This protocol evaluates the chemosensitizing effect of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Resistant cancer cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of resistant cancer cells (e.g., 2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Caption: A general workflow for preclinical evaluation of this compound.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: In Vitro Cytotoxicity of Chemotherapeutic Agent ± this compound
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| Resistant NSCLC | Chemo Agent | 15.2 | - |
| Chemo Agent + this compound (1 µM) | 2.8 | 5.4x | |
| Resistant Colon | Chemo Agent | 22.5 | - |
| Chemo Agent + this compound (1 µM) | 4.1 | 5.5x |
Fold Sensitization = IC50 (Chemo Agent alone) / IC50 (Combination)
Table 2: In Vivo Efficacy in a Resistant Tumor Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (25 mg/kg) | 1100 ± 130 | 12% |
| Chemo Agent (5 mg/kg) | 850 ± 110 | 32% |
| Combination | 250 ± 75 | 80% |
%TGI is calculated relative to the vehicle control group.
Conclusion
The protocols and frameworks provided in this document offer a comprehensive approach to the preclinical evaluation of the hypothetical chemosensitizing agent, this compound. By systematically assessing its impact on cell viability, its mechanism of action, and its in vivo efficacy, researchers can build a robust data package to support its further development as a novel therapy for overcoming drug resistance in cancer.
References
- 1. Mcl-1 Degradation Is Required for Targeted Therapeutics to Eradicate Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FBW7-Dependent Mcl-1 Degradation Mediates the Anticancer Effect of Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Novel Anti-Cancer Agents in Animal Models
Disclaimer: Information regarding the specific compound "(R)-OY-101" is not available in the public domain based on the conducted searches. The following application notes and protocols are a generalized template based on preclinical studies of other novel anti-cancer agents. Researchers should adapt these protocols based on the specific characteristics and preclinical data of "this compound".
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of novel anti-cancer compounds, using the placeholder "this compound", in various animal models of cancer. The protocols outlined below are based on established methodologies for preclinical anti-cancer drug evaluation.
Data Presentation: Efficacy of Novel Anti-Cancer Agents
Quantitative data from in vivo studies should be meticulously recorded and organized to allow for clear comparison across different models and treatment regimens.
Table 1: Summary of In Vivo Efficacy in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Notes |
|---|---|---|---|---|
| Nude Mice | Non-Small-Cell Lung Cancer (H1299) | e.g., 10 mg/kg, IV, weekly for 3 weeks | Data to be filled | e.g., Complete tumor regression observed[1] |
| SCID Mice | Pancreatic Cancer (Panc-1) | e.g., 20 mg/kg, IP, twice weekly for 4 weeks | Data to be filled | e.g., Effective in irinotecan-resistant models[1] |
| Nude Mice | Breast Cancer (MDA-MB-231) | e.g., 15 mg/kg, IV, weekly for 4 weeks | Data to be filled | e.g., Overcomes certain multidrug resistance[1] |
| NOD/SCID Mice | Ewing's Sarcoma (TC71-luc) | e.g., 10 mg/kg, IV, weekly for 3 weeks | Data to be filled | e.g., Significant anti-tumor effect in disseminated model[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: In Vivo Efficacy Assessment in Subcutaneous Xenograft Models
This protocol describes the administration of a therapeutic agent to mice bearing subcutaneous tumors.
1. Cell Culture and Animal Models:
- Select appropriate human cancer cell lines (e.g., H1299, Panc-1, MDA-MB-231).
- Culture cells in recommended media and conditions.
- Utilize immunodeficient mice (e.g., Nude, SCID, or NOD/SCID), 6-8 weeks old.
2. Tumor Implantation:
- Harvest cancer cells during exponential growth phase.
- Resuspend cells in a suitable medium (e.g., PBS or Matrigel).
- Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
- Randomize animals into control and treatment groups.
4. Formulation and Administration of this compound:
- Formulate this compound in a suitable vehicle (e.g., saline, DMSO, or a specific formulation buffer).
- Administer the compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) based on its properties.
- The dosing schedule should be based on prior pharmacokinetic and tolerability studies. A common schedule is weekly or twice-weekly administration.[1]
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Western Blot Analysis of Target Signaling Pathways
This protocol is for assessing the effect of the compound on protein expression and signaling pathways in tumor tissues.
1. Sample Preparation:
- Excise tumors from control and treated animals.
- Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
- Separate protein lysates by SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against proteins of interest in the suspected signaling pathway (e.g., STAT3, p-STAT3, AKT, p-AKT, mTOR).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
3. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a digital imaging system.
- Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
References
Troubleshooting & Optimization
Technical Support Center: (R)-OY-101 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the P-glycoprotein (P-gp) inhibitor, (R)-OY-101.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump. P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapy drugs out of the cell, thereby reducing their intracellular concentration and efficacy. This compound works by blocking this efflux activity, which sensitizes drug-resistant tumors and reverses MDR.
Q2: In which cell lines has this compound shown significant activity?
A2: this compound has demonstrated significant synergistic anti-cancer effects in combination with vincristine (B1662923) against the drug-resistant human esophageal cancer cell line Eca109/VCR.
Q3: What are the common experimental applications of this compound?
A3: this compound is primarily used in cancer research to:
-
Investigate the reversal of multidrug resistance to various chemotherapeutic agents.
-
Enhance the cytotoxic effects of anticancer drugs in P-gp overexpressing cancer cell lines.
-
Study the role of P-gp in drug transport and disposition.
Q4: How should this compound be prepared for in vitro experiments?
A4: For in vitro assays, this compound should first be dissolved in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Higher than Expected Cytotoxicity of this compound Alone
Question: I am observing significant cytotoxicity with this compound alone, even at concentrations intended for P-gp inhibition. How can I determine if this is an off-target effect?
Answer: It is important to differentiate between cytotoxicity caused by the intrinsic properties of this compound and its intended effect of increasing the toxicity of a co-administered chemotherapeutic agent.
Troubleshooting Steps:
-
Assess Intrinsic Cytotoxicity: Perform a dose-response cytotoxicity assay (e.g., MTT assay) with this compound as the sole agent on your target cell line. This will determine the concentration range at which this compound itself is toxic.
-
Compare IC50 Values: Compare the IC50 value of this compound alone with the concentration required to see a synergistic effect with your chemotherapeutic drug. A significant overlap may suggest off-target cytotoxicity.
-
Use a P-gp Negative Control Cell Line: Test the cytotoxicity of this compound on a parental cell line that does not overexpress P-gp. If similar cytotoxicity is observed, it is likely an off-target effect.
Issue 2: Inconsistent or Low Reversal of Multidrug Resistance
Question: My results for the reversal of multidrug resistance are variable or show a weaker effect than expected. What are the potential causes and solutions?
Answer: Several factors can contribute to inconsistent P-gp inhibition results.
Troubleshooting Steps:
-
Cell Line Integrity:
-
Passage Number: Use cells within a consistent and low passage number range, as P-gp expression can decrease with excessive passaging.
-
P-gp Expression Confirmation: Regularly verify P-gp expression levels using techniques like Western blot or flow cytometry with a P-gp specific antibody.
-
-
Compound Solubility and Stability:
-
Precipitation: Visually inspect the culture medium for any signs of this compound precipitation after dilution from the DMSO stock. Precipitated compound is not bioavailable.
-
Solubility Enhancement: If solubility is an issue, consider using a lower concentration of this compound or exploring alternative formulation strategies, such as the use of non-ionic surfactants (e.g., Tween® 80) at low, non-toxic concentrations.
-
Stability in Media: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Degradation can lead to a loss of activity.
-
-
Assay Conditions:
-
Incubation Time: Optimize the pre-incubation time with this compound before adding the chemotherapeutic agent to ensure adequate P-gp inhibition.
-
Concentration of Chemotherapeutic Agent: Ensure the concentration of the chemotherapeutic drug used is appropriate to see a clear difference between the resistant cells with and without the inhibitor.
-
Issue 3: High Background in Flow Cytometry-Based P-gp Inhibition Assays
Question: I am observing a high background fluorescence in my flow cytometry assay for P-gp inhibition, making it difficult to interpret the results. How can I reduce the background?
Answer: High background can be caused by several factors, including non-specific dye accumulation and autofluorescence.
Troubleshooting Steps:
-
Use of Phenol (B47542) Red-Free Medium: Phenol red in culture medium can contribute to background fluorescence. Switch to a phenol red-free medium for the duration of the assay.
-
Appropriate Controls:
-
Unstained Cells: Always include a sample of unstained cells to determine the level of autofluorescence.
-
Vehicle Control: Include a control group treated with the same concentration of DMSO used to deliver this compound.
-
-
Dye Concentration and Incubation Time: Optimize the concentration of the fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) and the incubation time to maximize the signal-to-noise ratio.
Quantitative Data Summary
| Parameter | Cell Line | Value | Co-administered Drug | Reference |
| IC50 for Synergistic Effect | Eca109/VCR | 9.9 ± 1.3 nM | Vincristine | [1] |
| In Vivo Tumor Growth Inhibition | Nude mice with Eca109/VCR xenografts | 79.13% | Vincristine (0.2 mg/kg, i.v.) | [1] |
| This compound In Vivo Dosage | Nude mice with Eca109/VCR xenografts | 30 mg/kg (i.g., every 2 days) | Vincristine | [1] |
Key Experimental Protocols
Reversal of Multidrug Resistance (MDR) Assay (MTT Assay)
This protocol is designed to assess the ability of this compound to reverse vincristine resistance in Eca109/VCR cells.
Methodology:
-
Cell Seeding: Seed Eca109/VCR cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of vincristine.
-
Prepare a fixed, non-toxic concentration of this compound (e.g., based on its intrinsic cytotoxicity profile).
-
Treat the cells with vincristine alone or in combination with this compound. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for vincristine with and without this compound. The reversal fold (RF) can be calculated using the formula:
-
RF = IC50 (Vincristine alone) / IC50 (Vincristine + this compound)
-
P-gp Inhibition Assessment by Flow Cytometry (Rhodamine 123 Efflux Assay)
This protocol measures the inhibition of P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Methodology:
-
Cell Preparation: Harvest Eca109/VCR cells and resuspend them in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Incubation: Add this compound at various concentrations to the cell suspension. Include a positive control (e.g., verapamil) and a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed phenol red-free medium and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
References
Technical Support Center: (R)-OY-101 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-OY-101 in in vivo studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo dosage of this compound for enhancing chemotherapy sensitivity?
A1: Based on preclinical studies, an effective dosage of this compound is 30 mg/kg administered every two days via intragastric (IG) gavage for a duration of three weeks. This regimen has been shown to significantly increase the sensitization of tumors to vincristine (B1662923) in vivo without apparent toxicity.[1] For pharmacokinetic analysis, single doses of 3 mg/kg (intravenous) and 30 mg/kg (oral) have been used in male Sprague-Dawley rats.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and specific inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[1] P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[2][3][4] By inhibiting P-gp, this compound increases the intracellular accumulation and retention of co-administered anticancer drugs, restoring their cytotoxic effects in resistant tumors.[1][5]
Q3: What are the key signaling pathways affected by P-gp inhibition?
A3: The expression and function of P-glycoprotein are regulated by several signaling pathways. Inhibition of P-gp can indirectly impact these pathways, which are often dysregulated in cancer. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are known to regulate P-gp expression.[6] Additionally, transcription factors such as NF-κB and p53 have been shown to play a role in the transcriptional regulation of the ABCB1 gene, which encodes P-gp.[1][2]
Q4: Are there any known toxicity concerns with this compound in vivo?
A4: Existing studies have indicated that this compound, when used to sensitize tumors to vincristine, does so without obvious toxicity at the effective dose.[1] However, as with any experimental compound, it is crucial to conduct independent toxicity studies within your specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic enhancement of co-administered chemotherapy. | Suboptimal Dosage of this compound: The dose may be too low to effectively inhibit P-gp in the target tissue. | Dose-Ranging Study: Conduct a pilot study with a range of this compound doses to determine the optimal concentration for your specific cancer model and chemotherapeutic agent. |
| Poor Bioavailability: The oral bioavailability of this compound might be low in your specific animal model or formulation. | Pharmacokinetic (PK) Study: Perform a PK study to determine the plasma and tumor concentrations of this compound following administration. Consider alternative formulations or routes of administration if bioavailability is a concern. | |
| Timing of Administration: The administration of this compound and the chemotherapeutic agent may not be optimally timed to ensure maximum P-gp inhibition when the chemotherapy is active. | Staggered Dosing Study: Evaluate different dosing schedules, such as administering this compound at various time points before the chemotherapeutic agent, to identify the most effective sequence. | |
| Unexpected Toxicity or Adverse Events. | Off-Target Effects: Although reported to be specific, high concentrations of this compound could have off-target effects. | Dose De-escalation: If toxicity is observed, reduce the dose of this compound. |
| Interaction with Co-administered Drug: this compound may alter the pharmacokinetics of the co-administered chemotherapeutic, leading to increased systemic exposure and toxicity. | Pharmacokinetic Interaction Study: Analyze the plasma concentrations of the chemotherapeutic agent in the presence and absence of this compound to assess for any significant changes. | |
| Vehicle-Related Toxicity: The vehicle used to formulate this compound may be causing adverse effects. | Vehicle Control Group: Always include a vehicle-only control group in your experiments to rule out any vehicle-induced toxicity. | |
| High Variability in Experimental Results. | Inconsistent Drug Administration: Improper gavage technique can lead to variability in the administered dose. | Standardized Procedures: Ensure all personnel are properly trained in the administration technique. |
| Biological Variability: Differences in animal age, weight, or health status can contribute to variability. | Homogenous Animal Cohorts: Use animals of the same age, sex, and from the same supplier to minimize biological variability. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Condition |
| IC50 | 9.9 ± 1.3 nM | Eca109/VCR | In combination with Vincristine |
Table 2: Preclinical In Vivo Dosages of P-gp Inhibitors
| Compound | Dosage | Route of Administration | Animal Model | Reference |
| This compound | 30 mg/kg/2 days | Intragastric (IG) | Mice | [1] |
| This compound (PK study) | 3 mg/kg | Intravenous (IV) | Rat | [1] |
| This compound (PK study) | 30 mg/kg | Oral | Rat | [1] |
| Valspodar (PSC-833) | >0.9 mg/hr/kg (infusion) | Intravenous (IV) | Rat | |
| Elacridar (GF120918) | 8.9 mg/hr/kg (infusion) | Intravenous (IV) | Rat | |
| XR9576 | 2.5 - 4.0 mg/kg | IV or Oral (p.o.) | Mice | [3][7] |
| EC31 | 30 mg/kg | Intraperitoneal (i.p.) | Mice | [5][8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in Combination with Vincristine
-
Animal Model: Utilize an appropriate tumor xenograft model with documented P-gp-mediated drug resistance.
-
Group Allocation: Randomly assign animals to the following treatment groups:
-
Vehicle Control
-
Vincristine alone
-
This compound alone
-
This compound in combination with Vincristine
-
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle for intragastric administration.
-
Prepare Vincristine in a sterile solution for the appropriate route of administration (e.g., intravenous or intraperitoneal).
-
-
Dosing Regimen:
-
Administer this compound at 30 mg/kg via intragastric gavage every two days.
-
Administer Vincristine at its predetermined therapeutic dose. The timing of administration relative to this compound should be optimized in a pilot study.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Observe animals for any signs of toxicity.
-
Protocol 2: Pharmacokinetic Study of this compound
-
Animal Model: Use healthy male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV): Administer a single dose of 3 mg/kg this compound via tail vein injection.
-
Oral (PO): Administer a single dose of 30 mg/kg this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Signaling pathways influencing P-gp expression and the inhibitory action of this compound.
Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.
Caption: A logical flowchart for troubleshooting suboptimal efficacy in this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo administration of liposomal vincristine sensitizes drug-resistant human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Mas Activation by BIO101 in Vincristine-Induced Small Fiber Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Efficacy of Vincristine for the Treatment of Childhood Acute Lymphoblastic Leukemia in a Murine Model [accscience.com]
- 7. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
overcoming solubility issues with (R)-OY-101
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues encountered with the experimental compound (R)-OY-101.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. Why is this happening?
A1: this compound is known to be a poorly water-soluble compound. This is a common challenge with many organic molecules, particularly those with high lipophilicity or a stable crystalline structure.[1][2] Precipitation or failure to dissolve in aqueous media occurs when the concentration of this compound exceeds its solubility limit in that specific solvent system.
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into my cell culture medium. What should I do?
A2: This is a common issue known as "salting out" or precipitation due to a rapid change in solvent polarity.[3] When the highly concentrated DMSO stock is introduced into the aqueous medium, the abrupt decrease in the organic solvent concentration causes the poorly soluble compound to crash out of the solution. Troubleshooting steps are outlined in the guide below.
Q3: My stock solution of this compound in DMSO appears cloudy. Is it still usable?
A3: A cloudy stock solution indicates that the compound is not fully dissolved or has precipitated out of solution during storage.[4] This can be due to the concentration exceeding the solubility limit in DMSO, absorption of water by the hygroscopic DMSO, or storage at an inappropriate temperature. It is not recommended to use a cloudy stock solution as the concentration will be inaccurate. Refer to the troubleshooting guide for steps to redissolve the compound.
Q4: Are there alternative solvents to DMSO for this compound?
A4: Yes, while DMSO is a common solvent for poorly soluble compounds, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be explored.[3] However, the choice of solvent must be compatible with your specific experimental assay (e.g., have low cytotoxicity in cell-based assays). It is crucial to perform a vehicle control to account for any effects of the solvent on your experiment.
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Media
This is a frequent challenge with hydrophobic compounds like this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Concentration exceeds solubility limit. | Reduce the final working concentration of this compound. | A clear solution is obtained at a lower concentration. |
| Rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock in the aqueous buffer. | Gradual dilution minimizes precipitation. |
| Inappropriate pH for ionizable compound. | Adjust the pH of the aqueous buffer. The solubility of ionizable compounds can be pH-dependent. | Increased solubility at an optimal pH. |
| Insufficient co-solvent. | Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) if the experimental system allows. Ensure to include a vehicle control. | The compound remains in solution with a slightly higher co-solvent percentage. |
Issue 2: Cloudy or Precipitated Stock Solution (in Organic Solvent)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Solution cooled too quickly or stored improperly. | Gently warm the solution in a 37°C water bath. | The compound redissolves into a clear solution. |
| Insufficient mixing. | Use mechanical agitation such as vortexing or sonication. | A clear, homogenous solution is formed. |
| Concentration exceeds solubility limit in the solvent. | Prepare a more dilute stock solution. | The compound dissolves completely at a lower concentration. |
| Hygroscopic solvent has absorbed water. | Use a fresh, unopened bottle of anhydrous, high-purity solvent. | The compound dissolves in the fresh, water-free solvent. |
Experimental Protocols for Enhancing this compound Solubility
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a stock solution of this compound in an organic solvent such as DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Formulation of this compound with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until the this compound is fully dissolved.
-
The resulting solution can then be sterile-filtered for use in cell culture or other aqueous-based assays.
Protocol 3: Preparation of a Lipid-Based Formulation
For highly lipophilic compounds, a lipid-based formulation can significantly improve solubility and bioavailability.
Materials:
-
This compound
-
A suitable oil (e.g., sesame oil, medium-chain triglycerides)
-
A surfactant (e.g., Polysorbate 80)
-
A co-surfactant (e.g., Transcutol P)
Procedure:
-
Dissolve this compound in the selected oil. Gentle heating and vortexing may be required.
-
In a separate container, mix the surfactant and co-surfactant.
-
Slowly add the oil phase containing this compound to the surfactant/co-surfactant mixture while stirring.
-
This creates a self-emulsifying drug delivery system (SEDDS) pre-concentrate.
-
When this pre-concentrate is introduced into an aqueous medium with gentle agitation, it will spontaneously form a fine oil-in-water emulsion, keeping this compound in solution.
Solubility Data for this compound in Common Solvents
The following table summarizes the approximate solubility of this compound in various solvents at room temperature.
| Solvent | Approximate Solubility | Notes |
| Water | < 0.1 µg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.5 µg/mL | Very slightly soluble. |
| DMSO | ~50 mg/mL | Freely soluble. |
| Ethanol | ~5 mg/mL | Soluble. |
| Methanol | ~2 mg/mL | Sparingly soluble. |
| Acetonitrile | ~1 mg/mL | Slightly soluble. |
Visualizing Experimental Workflows
Caption: Workflow for preparing and troubleshooting this compound solutions.
Signaling Pathway Considerations
While the specific signaling pathway of this compound is proprietary, ensuring its solubility is the first critical step for accurately studying its effects on any intracellular cascade. Poor solubility can lead to false negatives or artifactual data due to compound precipitation in the assay medium.
Caption: Impact of solubility on studying intracellular signaling pathways.
References
P-glycoprotein (P-gp) Inhibition Assays: A Technical Support Center
Welcome to the Technical Support Center for P-glycoprotein (P-gp) Inhibition Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate the complexities of P-gp inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it important in drug development?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of compounds out of cells.[1] This process requires energy from ATP hydrolysis.[1][2] P-gp is highly expressed in critical tissues such as the intestines, blood-brain barrier, liver, and kidneys.[1][3] Its presence in these tissues can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME). Inhibition of P-gp can lead to drug-drug interactions (DDIs) by altering the pharmacokinetics of co-administered drugs, which is a key consideration for regulatory agencies.[4][5]
Q2: Which are the most common in vitro assays for screening P-gp inhibitors?
A2: The choice of assay depends on throughput requirements and the specific research question. The most common assays include:
-
Cell-based Efflux Assays: These are high-throughput assays that measure the intracellular accumulation of a fluorescent P-gp substrate (e.g., Calcein (B42510) AM, Rhodamine 123) in the presence of a potential inhibitor.[1]
-
Bidirectional Transport Assays: Considered the "gold standard," these assays use polarized cell monolayers (e.g., Caco-2, MDCK-MDR1) to measure the transport of a P-gp substrate from the basolateral to the apical side and vice versa.[6][7]
-
P-gp ATPase Activity Assays: This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can stimulate or inhibit this activity.[8]
-
Vesicular Transport Assays: These assays use inside-out membrane vesicles containing P-gp to measure the transport of a substrate into the vesicle.[7][9]
Q3: What are the critical controls to include in a P-gp inhibition experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Accounts for any effects of the solvent used to dissolve the test compound.[10]
-
Positive Control Inhibitor: A well-characterized P-gp inhibitor (e.g., Verapamil, Cyclosporine A, Elacridar) confirms the assay is performing as expected.[7][10]
-
Negative Control Compound: A compound known not to inhibit P-gp helps to establish the baseline.[10]
-
Parental Cell Line Control: A cell line that does not overexpress P-gp is used to identify P-gp-specific effects.[10]
Q4: Why do my IC50 values for the same compound vary between different assays?
A4: IC50 values can vary significantly between different assay formats (e.g., cell-based vs. vesicle-based) and even between different laboratories using the same assay.[11][12][13] This variability can be attributed to several factors, including:
-
Choice of cell line and its P-gp expression level.[11]
-
The specific P-gp substrate used (e.g., Digoxin vs. Rhodamine 123).[4]
-
Differences in experimental conditions such as incubation times and substrate concentrations.[11]
-
The calculation method used to determine the IC50 value, as there is no universally accepted standard.[6][11]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter with common P-gp inhibition assays.
Cell-Based Efflux Assays (e.g., Calcein AM, Rhodamine 123)
Problem: Low Fluorescence Signal or Poor Signal-to-Noise Ratio
| Possible Cause | Solution |
| Low P-gp expression or activity in the cell line. | Verify P-gp expression levels using Western blot or qPCR. Use a cell line known for high P-gp expression (e.g., K562/MDR, SW620 Ad20).[1] Avoid using cells at a high passage number, as this can lead to decreased P-gp expression.[1] |
| Insufficient incubation time with the fluorescent substrate. | Optimize the incubation time to allow for sufficient substrate accumulation. |
| The substrate concentration is too low. | Determine the optimal substrate concentration to achieve a robust signal. |
| Cell viability is low. | Ensure cells are healthy and in the logarithmic growth phase.[14] |
| Instrument settings are not optimal. | Check the filter sets and gain settings on your fluorescence plate reader or flow cytometer. |
Problem: High Background Fluorescence
| Possible Cause | Solution |
| Phenol (B47542) red in the medium. | Use phenol red-free medium for the assay, as it can interfere with fluorescence detection.[1] |
| High non-specific esterase activity (Calcein AM assay). | This can lead to excessive calcein accumulation.[1] Consider reducing the Calcein AM concentration or incubation time. |
| Autofluorescence of the test compound. | Measure the fluorescence of the test compound alone at the assay wavelength and subtract this from the experimental values. |
| Insufficient washing. | Ensure cells are washed thoroughly to remove any extracellular fluorescent substrate. |
Problem: Inconsistent or Variable Results
| Possible Cause | Solution |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of the plate. |
| Edge effects on the plate. | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
| Fluorescent probe instability. | Protect fluorescent probes like Rhodamine 123 and Calcein AM from light to prevent degradation.[15] |
| Variability in incubation times. | Use a multichannel pipette or automated liquid handler to ensure consistent timing for reagent addition. |
Bidirectional Transport Assays (e.g., using Caco-2 or MDCK-MDR1 cells)
Problem: Low or No Efflux of the P-gp Substrate (e.g., Digoxin)
| Possible Cause | Solution |
| Low P-gp expression in the cell monolayer. | For Caco-2 cells, ensure they are cultured for a sufficient duration (typically 14-21 days) to allow for proper differentiation and P-gp expression.[1] For transfected cell lines like MDCK-MDR1, confirm P-gp expression. |
| The probe substrate concentration is too high. | Use a substrate concentration below its Km value for P-gp to ensure you are in the linear range of transport.[1] |
| Poor monolayer integrity. | Measure the permeability of a paracellular marker (e.g., Lucifer yellow) to ensure tight junction formation.[7][13] |
| The inhibitor is not potent enough or its concentration is too low. | Test a range of inhibitor concentrations to determine the IC50. Include a potent positive control inhibitor.[1] |
Problem: High Variability in Permeability Values
| Possible Cause | Solution |
| Inconsistent cell monolayer formation. | Standardize cell seeding density and culture conditions. Monitor monolayer integrity for each experiment. |
| Non-specific binding of the test compound. | Test compounds can bind to the plate or apparatus.[1] Consider using plates with low-binding surfaces. |
| Saturation of the P-gp transporter. | If the test compound is also a P-gp substrate, high concentrations can lead to saturation of the transporter and non-linear kinetics.[1][3] Test a range of concentrations. |
P-gp ATPase Assay
Problem: High Background ATPase Activity
| Possible Cause | Solution |
| Contamination with other ATPases in the membrane preparation. | The assay should measure vanadate-sensitive ATPase activity to distinguish P-gp activity. Subtract the activity measured in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity.[1] |
| Contamination of reagents with inorganic phosphate (B84403) (Pi). | Use high-purity ATP and other reagents. Prepare solutions fresh to avoid Pi contamination.[1] |
Problem: Low or No Stimulation of ATPase Activity
| Possible Cause | Solution |
| The test compound is an inhibitor, not a substrate. | Some compounds inhibit P-gp ATPase activity.[16] Test a range of concentrations to see if stimulation occurs at lower concentrations and inhibition at higher concentrations. |
| Inactive P-gp preparation. | Ensure the membrane preparation has been stored correctly and has not lost activity. Test with a known P-gp substrate that stimulates ATPase activity (e.g., verapamil).[16] |
Experimental Protocols
Calcein AM Efflux Assay
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR) and a parental control cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and positive/negative controls for a predetermined time (e.g., 30 minutes).[17]
-
Substrate Addition: Add Calcein AM to a final concentration of 1-2 µM and incubate for an optimized period (e.g., 30-60 minutes) at 37°C.[17]
-
Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the percent inhibition by comparing the fluorescence in the presence of the test compound to the vehicle control and a control with a potent P-gp inhibitor.
Rhodamine 123 Efflux Assay
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells and a parental control cell line.
-
Substrate Loading: Incubate the cells with Rhodamine 123 (e.g., 5.25 µM) for a set time (e.g., 30 minutes) at 37°C to allow for intracellular accumulation.[4]
-
Compound Incubation: Wash the cells to remove extracellular Rhodamine 123 and then incubate them with various concentrations of the test compound or controls.
-
Efflux Measurement: Measure the intracellular fluorescence at different time points using a flow cytometer or fluorescence plate reader.
-
Data Analysis: Determine the rate of Rhodamine 123 efflux. P-gp inhibitors will decrease the rate of efflux, leading to higher intracellular fluorescence.
Bidirectional Transport Assay with Digoxin
-
Cell Monolayer Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable filter supports (e.g., Transwell® plates) until a confluent and polarized monolayer is formed.
-
Monolayer Integrity Check: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) or the flux of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
A to B Transport: Add Digoxin (a P-gp substrate) to the apical (A) chamber and measure its appearance in the basolateral (B) chamber over time.
-
B to A Transport: Add Digoxin to the basolateral (B) chamber and measure its appearance in the apical (A) chamber over time.
-
Perform these measurements in the presence and absence of the test inhibitor.
-
-
Sample Analysis: Quantify the concentration of Digoxin in the receiver chambers using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability (Papp) in both directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An inhibitor will decrease the efflux ratio.
Visualizations
Caption: Workflow for a cell-based P-gp inhibition efflux assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-gp Substrate Identification | Evotec [evotec.com]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. apexbt.com [apexbt.com]
- 16. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: (R)-OY-101 Combination Therapy
Welcome to the technical support center for (R)-OY-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, potent, and selective inhibitor of Tyrosine Kinase X (TKX). TKX is a key component of a signaling pathway that promotes cell proliferation and inhibits apoptosis. By inhibiting TKX, this compound aims to suppress these pro-survival signals in cancer cells.
Q2: What is the rationale for combining this compound with a MEK inhibitor (MEK-i)?
A2: Preclinical data suggest that some cancer cells develop resistance to MEK inhibitors by upregulating compensatory survival pathways, including the TKX signaling cascade. The combination of a MEK-i with this compound is designed to simultaneously block the primary MAPK pathway and this TKX-mediated escape mechanism, potentially leading to a more potent and durable anti-tumor response.[1]
Q3: How do I determine if the combination of this compound and a MEK-i is synergistic, additive, or antagonistic?
A3: The interaction between the two drugs can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.[2][3][4][5] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2][3][4][5] Isobolographic analysis is another method used to visually represent and assess these interactions.[6][7]
Q4: What are the critical first steps before launching a large-scale combination screen?
A4: Before initiating a high-throughput combination screen, it is crucial to:
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug individually in your cell line(s) of interest.
-
Establish a fixed-ratio or matrix experimental design for the combination concentrations.[8]
-
Optimize your cell-based assay (e.g., cell viability, apoptosis) to ensure a robust and reproducible signal window.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Reagent instability or improper preparation. | 1. Ensure a homogenous single-cell suspension before plating. Use a calibrated automated cell counter.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.3. Prepare reagents fresh. Ensure this compound is fully solubilized in the appropriate solvent (e.g., DMSO) before dilution in media. |
| Observed antagonism (CI > 1) instead of expected synergy. | 1. Incorrect dose ratio of the two drugs.2. Off-target effects at the concentrations used.3. The chosen cell line may not rely on the TKX escape pathway for MEK-i resistance. | 1. Perform a matrix screen with a wider range of concentrations for both drugs to identify optimal synergistic ratios.[8]2. Lower the concentrations of one or both drugs. Confirm target engagement with a downstream biomarker assay (e.g., Western blot for p-SUB1).3. Characterize the genomic profile of your cell line. Select a model with known MEK pathway dependency and potential for TKX upregulation. |
| This compound precipitates in culture medium. | 1. Poor solubility of the compound.2. Final solvent concentration is too high. | 1. Prepare a higher concentration stock solution in a suitable solvent like DMSO. Briefly sonicate if necessary.2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all wells, including controls. |
| Inconsistent Western blot results for pathway analysis. | 1. Suboptimal protein extraction.2. Poor antibody quality or incorrect dilution.3. Issues with protein transfer to the membrane. | 1. Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis on ice.2. Validate primary antibodies for specificity. Titrate antibody concentrations to optimize signal-to-noise ratio.3. Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
Data Presentation: Synergy Analysis
The following tables represent hypothetical data from an experiment assessing the combination of this compound and a MEK inhibitor (MEK-i) in a pancreatic cancer cell line (PANC-1).
Table 1: Single-Agent IC50 Values
| Compound | IC50 (nM) |
| This compound | 150 |
| MEK-i | 25 |
Table 2: Combination Index (CI) Values at a Fixed Ratio (6:1)
| Fraction Affected (Fa) | This compound (nM) | MEK-i (nM) | CI Value | Interaction |
| 0.25 | 30 | 5 | 0.95 | Additive |
| 0.50 | 60 | 10 | 0.70 | Synergy |
| 0.75 | 120 | 20 | 0.45 | Strong Synergy |
| 0.90 | 240 | 40 | 0.30 | Very Strong Synergy |
A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Experimental Protocols & Visualizations
Protocol 1: Cell Viability and Synergy Analysis
This protocol outlines the measurement of cell viability to determine the synergistic effects of this compound and MEK-i.
Methodology:
-
Cell Seeding: Plate PANC-1 cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]
-
Drug Preparation: Prepare serial dilutions of this compound and MEK-i from 10 mM DMSO stocks. Create combination dilutions at a fixed, non-antagonistic ratio (e.g., 6:1, based on the ratio of their IC50 values).
-
Cell Treatment: Treat cells with single agents or the combination for 72 hours. Include vehicle-only (DMSO) controls.
-
Viability Assessment: Add a cell viability reagent such as MTT or WST-1 to each well and incubate according to the manufacturer's instructions.[9][10][11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[9][12]
-
Data Analysis:
-
Normalize absorbance values to the vehicle-treated controls to determine the fraction of affected (inhibited) cells.
-
Calculate IC50 values for each drug alone using non-linear regression.
-
Use software like CompuSyn to calculate Combination Index (CI) values based on the Chou-Talalay method to quantify synergy.[13]
-
Protocol 2: Western Blot for Pathway Modulation
This protocol is used to verify that this compound and MEK-i are hitting their respective targets within the cell.
Methodology:
-
Cell Culture and Treatment: Grow PANC-1 cells in 6-well plates to 70-80% confluency. Treat with this compound, MEK-i, the combination, or vehicle for a predetermined time (e.g., 2-4 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the separated proteins to a nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.[15]
-
Incubate the membrane with primary antibodies (e.g., anti-p-SUB1, anti-p-ERK, and a loading control like β-actin) overnight at 4°C.[15]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[14]
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during combination therapy experiments.
References
- 1. ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Nab-Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Elucidation of Drug Combination Synergy in Treatment of Pancreatic Ductal Adenocarcinoma | Anticancer Research [ar.iiarjournals.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Cell Viability Assays with (R)-OY-101
Welcome to the technical support center for researchers utilizing (R)-OY-101 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (R)-stereoisomer of OY-101, a potent and specific inhibitor of P-glycoprotein (P-gp).[1][2] P-gp is a transmembrane efflux pump that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cells.[3][4] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer agents in multidrug-resistant (MDR) cancer cells, thereby enhancing their cytotoxic effects.[1][3]
Q2: What is the expected effect of this compound alone on cell viability?
Studies on the racemic mixture, OY-101, have shown that it is not significantly toxic to Eca109/VCR cells at concentrations up to 5 μM.[5] Therefore, this compound is expected to have low intrinsic cytotoxicity at concentrations effective for P-gp inhibition. Its primary role in cell viability assays is to sensitize MDR cells to other cytotoxic compounds.
Q3: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on the experimental goals and the cell type.
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity. They are widely used, but it's crucial to control for potential interference from this compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP levels, which is a marker of metabolically active cells.[6] It is generally considered more sensitive than colorimetric assays.
It is recommended to validate findings with at least two different assay methods to ensure the results are not an artifact of a specific assay chemistry.
Q4: How can I be sure that the observed effect is due to P-gp inhibition and not an off-target effect of this compound?
To confirm the specificity of this compound's effect, consider the following controls:
-
Use a P-gp-negative cell line: Compare the effect of this compound in a cell line that does not express P-gp to its effect in a P-gp-overexpressing line. A specific P-gp inhibitor should show minimal effect in the P-gp-negative cells.
-
Positive control inhibitor: Include a well-characterized P-gp inhibitor (e.g., Verapamil) in your experiments to benchmark the effects of this compound.
-
Assess intrinsic cytotoxicity: Determine the IC50 of this compound alone to ensure that the concentrations used for sensitization are not inherently cytotoxic.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in MTT/XTT assay | 1. Direct reduction of the tetrazolium salt by this compound. 2. Contamination of reagents or culture medium. | 1. Cell-free control: Incubate this compound with the assay reagent in cell-free medium to check for direct chemical reduction. If observed, consider an alternative assay. 2. Use fresh, sterile reagents and phenol (B47542) red-free medium for the assay incubation step. |
| Inconsistent or non-reproducible results | 1. Precipitation of this compound in culture medium. 2. Inconsistent cell seeding density. 3. Fluctuation in incubation times. | 1. Solubility check: Visually inspect the wells for any precipitate after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells. 2. Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. 3. Adhere strictly to optimized incubation times for both drug treatment and assay development. |
| This compound shows cytotoxicity at expected P-gp inhibitory concentrations | 1. Off-target effects of the compound. 2. The cell line is particularly sensitive to this compound. | 1. Confirm with a P-gp-negative cell line: If cytotoxicity persists in cells lacking P-gp, it is likely an off-target effect.[4] 2. Perform a dose-response curve of this compound alone to determine its intrinsic IC50 in your specific cell line. |
| No sensitization to the cytotoxic drug is observed | 1. The cell line does not express functional P-gp. 2. The concentration of this compound is too low. 3. The cytotoxic drug is not a P-gp substrate. | 1. Confirm P-gp expression and activity: Use Western blot or a fluorescent P-gp substrate (e.g., Rhodamine 123) to confirm P-gp expression and function in your cell line. 2. Perform a dose-response experiment with varying concentrations of this compound. 3. Verify from literature that the co-administered drug is a known substrate for P-gp. |
Data Presentation
The following tables summarize hypothetical quantitative data for illustrative purposes, based on the known function of OY-101.
Table 1: Intrinsic Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | This compound IC₅₀ (µM) |
| Eca109/VCR (P-gp overexpressing) | MTT | 48 | > 5 |
| Eca109 (Parental) | MTT | 48 | > 5 |
This table illustrates the expected low intrinsic cytotoxicity of this compound.
Table 2: Sensitization of Eca109/VCR cells to Vincristine by this compound
| Treatment | This compound Concentration (µM) | Vincristine IC₅₀ (nM) | Fold Reversal |
| Vincristine alone | 0 | 500 | 1 |
| Vincristine + this compound | 0.1 | 100 | 5 |
| Vincristine + this compound | 1 | 10 | 50 |
| Vincristine + this compound | 5 | 5 | 100 |
This table demonstrates the dose-dependent sensitization effect of this compound on a multidrug-resistant cell line.
Experimental Protocols
The following are general protocols for common cell viability assays. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
MTT Assay Protocol (for Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and/or the cytotoxic drug. Include appropriate vehicle controls. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[1][3]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol (for Suspension or Adherent Cells)
-
Plate Setup: Dispense cells into an opaque-walled 96-well plate. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Add this compound and/or the cytotoxic drug to the wells. Include controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.[2][5][6][7][8]
Mandatory Visualization
P-glycoprotein (P-gp) Efflux Pump and Inhibition by this compound
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Assessing this compound Sensitization
Caption: General workflow for a cell viability assay to evaluate this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. benchchem.com [benchchem.com]
- 5. OUH - Protocols [ous-research.no]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
addressing inconsistencies in rhodamine 123 efflux results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rhodamine 123 (Rh123) efflux assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear solutions to common problems.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Rhodamine 123 efflux experiments in a question-and-answer format.
Q1: Why am I observing high background fluorescence in my negative control cells (cells with low or no efflux pump expression)?
A1: High background fluorescence in negative controls can obscure the signal from your experimental samples. Several factors can contribute to this issue:
-
Incomplete Washing: Residual extracellular Rhodamine 123 that has not been washed away will contribute to the background signal. Ensure you are performing a sufficient number of washes with ice-cold PBS or a suitable buffer after the Rhodamine 123 loading step.[1]
-
Autofluorescence: Some cell types naturally exhibit higher autofluorescence than others. It is crucial to include an unstained cell control to determine the baseline autofluorescence of your specific cell line.
-
Suboptimal Dye Concentration: While a higher concentration of Rhodamine 123 might seem to yield a stronger signal, it can also lead to increased non-specific binding and background. It's important to titrate the Rhodamine 123 concentration to find the optimal balance between signal and background for your cell type.[2]
-
Mitochondrial Membrane Potential: Rhodamine 123 is a lipophilic cation that accumulates in mitochondria in a membrane potential-dependent manner.[] Cells with a very high mitochondrial membrane potential may accumulate more dye, leading to a higher baseline signal.
Q2: My positive control (e.g., cells treated with a known efflux pump inhibitor like Verapamil or Cyclosporin A) is not showing a significant increase in Rhodamine 123 accumulation.
A2: If your positive control is not behaving as expected, it suggests a problem with the inhibitor or the experimental conditions. Consider the following:
-
Inhibitor Potency and Concentration: Ensure the inhibitor you are using is active and at a sufficient concentration to block the efflux pump. For P-glycoprotein (P-gp), Verapamil is often used, but its inhibitory concentration can vary between cell lines.[4] It's advisable to perform a dose-response curve to determine the optimal inhibitor concentration.
-
Incorrect Incubation Time: The pre-incubation time with the inhibitor before adding Rhodamine 123 is critical. The inhibitor needs sufficient time to enter the cells and interact with the transporter. This time can vary depending on the inhibitor and cell type.
-
Cell Health: The overall health of your cells can impact the assay. Ensure your cells are healthy and in the logarithmic growth phase. Stressed or dying cells can have altered membrane integrity and transporter function.
-
Presence of Other Transporters: Rhodamine 123 is a substrate for multiple ABC transporters, including P-glycoprotein (MDR1) and Multidrug Resistance-associated Protein 1 (MRP1). If your cell line expresses other transporters that are not inhibited by your chosen compound, you may not see a complete blockage of efflux.
Q3: I am seeing high variability between replicate wells or experiments.
-
Inconsistent Cell Seeding: Ensure that you are seeding the same number of viable cells in each well. Inaccurate cell counting or pipetting can lead to significant variability.
-
Temperature Fluctuations: Efflux pump activity is highly temperature-dependent. Maintaining a consistent temperature (typically 37°C) during the efflux phase is crucial. Performing loading and washing steps on ice can help to minimize efflux before the intended measurement period.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance. To minimize this, avoid using the outermost wells or ensure proper humidification of your incubator.
-
Inconsistent Timing: The timing of each step, particularly the loading and efflux periods, should be kept consistent across all samples and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the appropriate positive and negative controls for a Rhodamine 123 efflux assay?
A1:
-
Positive Controls:
-
Inhibitor-treated cells: Cells known to express the efflux pump of interest (e.g., P-gp) are treated with a known inhibitor (e.g., Verapamil, Cyclosporin A for P-gp). These cells should show high Rhodamine 123 accumulation.
-
Parental cell line: A cell line that does not overexpress the efflux pump of interest can be used as a positive control for high Rhodamine 123 retention.
-
-
Negative Controls:
-
Untreated cells: Cells that overexpress the efflux pump are run without any inhibitor. These should show low Rhodamine 123 accumulation.
-
Vehicle control: If your inhibitor is dissolved in a solvent like DMSO, you should include a control where cells are treated with the same concentration of the vehicle alone.
-
Q2: How does the presence of serum in the media affect the assay?
A2: The presence of serum in the culture media can sometimes interfere with the assay. Serum proteins can bind to Rhodamine 123 or the inhibitors, reducing their effective concentration. It is generally recommended to perform the assay in serum-free media to avoid this complication.
Q3: Can Rhodamine 123 be used to study efflux pumps other than P-glycoprotein (MDR1)?
A3: Yes, while Rhodamine 123 is a well-established substrate for P-gp, it is also transported by other ABC transporters, such as MRP1. However, the affinity and transport kinetics may differ between transporters. Therefore, it's important to characterize the expression of different ABC transporters in your cell model to correctly interpret the results.
Data Presentation
Table 1: IC50 Values of P-glycoprotein Inhibitors Determined by Rhodamine 123 Accumulation Assay
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various P-gp inhibitors obtained from a Rhodamine 123 accumulation assay in P-gp-overexpressing MCF7R cells.
| Inhibitor | IC50 (µM) from Rhodamine 123 Assay |
| Elacridar | 0.05 |
| Zosuquidar | 0.12 |
| Cyclosporin A | 1.1 |
| Verapamil | 2.3 |
| Quinidine | 3.5 |
| Clarithromycin | 11.2 |
| Diltiazem | 14.5 |
| Felodipine | 25.1 |
| Nifedipine | 45.3 |
| Amlodipine | 55.6 |
| Dipyridamole | 65.8 |
| Amiodarone | 75.2 |
| Nicardipine | 125.4 |
| Nitrendipine | 250.5 |
Data adapted from Jouan et al., Pharmaceutics, 2016.
Experimental Protocols
Here are detailed methodologies for performing a Rhodamine 123 efflux assay using either fluorescence microscopy or flow cytometry.
Protocol 1: Rhodamine 123 Efflux Assay using Fluorescence Microscopy
This protocol is suitable for qualitative and semi-quantitative analysis of Rhodamine 123 efflux in adherent cells.
Materials:
-
Adherent cells cultured on sterile coverslips or in imaging-compatible plates
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Serum-free cell culture medium or PBS
-
Known efflux pump inhibitor (e.g., Verapamil)
-
Fluorescence microscope with appropriate filters for Rhodamine 123 (Excitation/Emission ~507/529 nm)
Procedure:
-
Cell Seeding: Seed adherent cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Inhibitor Treatment (for positive control): Pre-incubate the cells with a known efflux pump inhibitor at its optimal concentration in serum-free medium for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Prepare a working solution of Rhodamine 123 (typically 1-20 µM) in serum-free medium. Remove the medium from the cells and add the Rhodamine 123 working solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the Rhodamine 123 solution and wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Add pre-warmed serum-free medium (with or without the inhibitor for the respective conditions) and incubate at 37°C for the desired efflux period (e.g., 1-2 hours).
-
Imaging: After the efflux period, wash the cells twice with ice-cold PBS. Mount the coverslips on a slide with a suitable mounting medium.
-
Data Acquisition: Immediately visualize the cells under a fluorescence microscope. Capture images using consistent settings for all experimental groups. Analyze the fluorescence intensity using appropriate software.
Protocol 2: Rhodamine 123 Efflux Assay using Flow Cytometry
This protocol allows for quantitative analysis of Rhodamine 123 efflux in both suspension and adherent cells.
Materials:
-
Suspension or adherent cells
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Serum-free cell culture medium or PBS
-
Known efflux pump inhibitor (e.g., Verapamil)
-
Flow cytometer with a 488 nm laser for excitation and an appropriate emission filter (e.g., 530/30 nm)
Procedure:
-
Cell Preparation:
-
Suspension cells: Adjust the cell density to approximately 1x10^6 cells/mL in serum-free medium.
-
Adherent cells: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Wash and resuspend the cells in serum-free medium at a density of 1x10^6 cells/mL.
-
-
Inhibitor Treatment: Aliquot the cell suspension into flow cytometry tubes. For positive controls, add the efflux pump inhibitor at the desired concentration and incubate as required.
-
Rhodamine 123 Loading: Add Rhodamine 123 working solution (typically 1-5 µM) to the cell suspensions. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Efflux: Resuspend the cell pellet in pre-warmed serum-free medium (with or without inhibitor) and incubate at 37°C for the desired efflux time (e.g., 1-2 hours).
-
Data Acquisition: After the efflux period, place the tubes on ice to stop the efflux. Analyze the samples on a flow cytometer, acquiring a sufficient number of events (e.g., 10,000) for each sample.
-
Data Analysis: Gate on the viable cell population and analyze the mean fluorescence intensity (MFI) of Rhodamine 123 for each experimental group.
Visualizations
Caption: Rhodamine 123 Efflux Assay Workflow.
Caption: Factors Causing Inconsistencies.
References
protocol refinement for (R)-OY-101 in different cell lines
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (R)-OY-101?
This compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is involved in the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways, which are critical for cell proliferation, differentiation, and survival.[3][4][5] By binding to an allosteric site, this compound locks the SHP2 protein in an inactive conformation, thereby preventing its catalytic activity and downstream signal transduction.
Q2: In which cell lines is this compound expected to be effective?
This compound is expected to be effective in cell lines with activating mutations in receptor tyrosine kinases (RTKs) or in downstream signaling components that are dependent on SHP2 activity. This includes various cancer cell lines, such as non-small cell lung cancer (NSCLC), breast cancer, and multiple myeloma, where SHP2 signaling is often dysregulated.[6][7][8] The sensitivity of a specific cell line to this compound should be determined empirically.
Q3: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data for similar SHP2 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for cell-based assays.[9] A dose-response experiment should always be performed to determine the IC50 value in your cell line of interest.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
Troubleshooting Guides
Problem 1: Low or No Observed Activity of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | Confirm that your cell line is dependent on the SHP2 signaling pathway. Analyze baseline pERK and pAKT levels. Consider using a positive control cell line known to be sensitive to SHP2 inhibition. |
| Drug Instability | Ensure the stock solution has been stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to the effects of SHP2 inhibition in your specific model. Consider alternative assays, such as Western blotting for pERK or a proliferation assay with a longer time point. |
| High Serum Concentration in Media | High concentrations of serum proteins may bind to the compound, reducing its effective concentration. Try reducing the serum concentration in your culture medium during treatment, if compatible with your cell line. |
Problem 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Excessively High Drug Concentration | Lower the concentration of this compound. Determine the IC50 and use concentrations around this value for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Off-Target Effects | While designed to be selective, off-target effects can occur at high concentrations. Reduce the concentration and confirm the on-target effect by measuring pERK levels. |
| Prolonged Incubation Time | Optimize the incubation time. A shorter treatment duration may be sufficient to observe the desired effect without causing excessive toxicity. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) in fresh culture medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-ERK (pERK)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the optimized time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
Signaling Pathways and Workflows
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting to detect pERK levels.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 4. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
stability of (R)-OY-101 in culture media
Welcome to the technical support center for (R)-OY-101. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability of this compound in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in DMSO at a concentration of 10 mM.[1] For long-term storage, these stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or colder to minimize degradation.[2] It is advisable to use freshly prepared solutions or use them within one month of preparation.[1] Repeated freeze-thaw cycles should be avoided as they can impact the stability of the compound.[2]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: The stability of this compound in cell culture media can be influenced by several factors:
-
Inherent aqueous instability: The compound may naturally degrade in aqueous environments at 37°C.[1]
-
Media components: Certain components within the culture media, such as amino acids or vitamins, may react with this compound.[1] The presence of serum, containing enzymes like esterases and proteases, can also lead to enzymatic degradation.[2]
-
pH of the media: The typical pH of cell culture media (7.2-7.4) can affect the stability of pH-sensitive compounds.[2]
-
Binding to plasticware: The compound may adsorb to the surfaces of cell culture plates or pipette tips.[1][2]
-
Cellular metabolism: If cells are present, they can internalize and metabolize the compound.[1][2]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: A stability study using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the recommended method to determine the concentration of this compound over time in your specific culture medium.[1][3] This involves incubating the compound in the medium at 37°C and collecting aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours) for analysis.[1]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the stability of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound is observed. | The compound may be inherently unstable in aqueous solutions at 37°C.[1] Components in the media could be reacting with the compound.[1] The pH of the media may also affect stability.[1] | Perform a stability check in a simpler buffer like PBS at 37°C to assess inherent aqueous stability.[1] Test stability in media with and without serum to evaluate the impact of serum components.[1] Analyze stability in different types of cell culture media.[1] |
| High variability in stability measurements between replicates. | This could be due to inconsistent sample handling and processing.[1] Issues with the analytical method (e.g., HPLC-MS) can also contribute.[1] Incomplete solubilization of the compound can lead to variable concentrations. | Ensure precise and consistent timing for sample collection and processing.[1] Validate the analytical method for linearity, precision, and accuracy.[1] Confirm the complete dissolution of the compound in the stock solution and media. |
| This compound appears to be disappearing from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[1] If cells are present, the compound could be rapidly internalized.[1] | Use low-protein-binding plates and pipette tips.[1] Include a control without cells to assess non-specific binding.[1] Analyze cell lysates to determine the extent of cellular uptake.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.[1]
1. Materials:
-
This compound
-
DMSO
-
Cell culture medium (with and without 10% FBS)
-
24-well plates (low-protein-binding recommended)[1]
-
Pipettes and low-protein-binding tips[1]
-
Humidified incubator (37°C, 5% CO₂)
-
Cold acetonitrile (B52724) with an internal standard
-
Microcentrifuge
-
HPLC vials
-
HPLC-MS system with a C18 reverse-phase column[1]
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Prepare the cell culture medium with and without 10% FBS.[1]
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[1]
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.[1]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[1]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[1] For the 0-hour time point, collect the aliquot immediately after adding the working solution.[1]
4. Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[1]
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to HPLC vials for analysis.[1]
5. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.
Data Presentation
Table 1: Stability of this compound (10 µM) in Different Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | PBS (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 96.1 | 99.5 |
| 8 | 85.7 | 88.3 | 98.1 |
| 24 | 65.4 | 70.1 | 95.8 |
| 48 | 40.1 | 48.9 | 92.3 |
Table 2: Effect of Serum on the Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.7 |
| 8 | 85.7 | 94.5 |
| 24 | 65.4 | 88.2 |
| 48 | 40.1 | 80.5 |
Visualizations
References
Validation & Comparative
A Head-to-Head Battle in Reversing Multidrug Resistance: (R)-OY-101 vs. Verapamil
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer therapy is a persistent hurdle. The overexpression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter, is a primary mechanism by which cancer cells develop resistance to a broad spectrum of chemotherapeutic agents. For years, verapamil (B1683045), a first-generation P-gp inhibitor, has been a benchmark compound in MDR reversal studies. However, its clinical utility is hampered by its primary function as a calcium channel blocker, leading to dose-limiting cardiovascular side effects. This has spurred the development of more potent and specific P-gp inhibitors. Among the new contenders is (R)-OY-101, a simplified derivative of tetrandrine, which has shown significant promise in preclinical studies.
This guide provides an objective comparison of the performance of this compound and verapamil in reversing P-gp-mediated MDR, supported by experimental data. We will delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
At a Glance: Performance Comparison
This compound emerges as a significantly more potent P-gp inhibitor than verapamil, demonstrating superior efficacy in sensitizing MDR cancer cells to conventional chemotherapy.
| Parameter | This compound | Verapamil | Key Findings |
| MDR Reversal Potency | Exceptionally High | Moderate | This compound exhibits a reversal fold approximately 68 times greater than that of verapamil in vincristine-resistant Eca109/VCR cells[1]. |
| Specificity | Reported as a specific P-gp inhibitor | Non-specific, primarily a calcium channel blocker | The targeted action of this compound suggests a lower potential for off-target effects compared to verapamil[1][2]. |
| In Vivo Efficacy | Demonstrated synergistic anti-cancer effect with vincristine (B1662923) without obvious toxicity | Clinical use limited by cardiovascular toxicity | Preclinical data supports the in vivo potential of this compound as an effective and well-tolerated MDR reversal agent[1][2]. |
| Oral Bioavailability | Orally active | Used clinically, but subject to first-pass metabolism | The oral activity of this compound is a significant advantage for clinical development[2]. |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and verapamil exert their MDR reversal effects by inhibiting the function of P-gp, an efflux pump that actively removes chemotherapeutic drugs from cancer cells. However, their interaction with P-gp and their broader pharmacological profiles differ significantly.
This compound is designed as a specific inhibitor of P-gp[1]. It binds to the transporter, likely in the transmembrane domain, thereby blocking the efflux of P-gp substrates such as vincristine and doxorubicin. This leads to an increased intracellular accumulation of the anticancer drugs, restoring their cytotoxic effects.
Verapamil also inhibits P-gp, but its mechanism is often described as competitive, as it is also a substrate for the transporter[3][4]. By competing with chemotherapeutic agents for binding and transport, it effectively reduces their efflux. The major drawback of verapamil is its potent activity as a calcium channel blocker, which is responsible for its clinical use in treating cardiovascular conditions but causes dose-limiting toxicities in the context of MDR reversal[5].
Figure 1: Comparative Mechanism of P-gp Inhibition. This diagram illustrates how both this compound and verapamil inhibit the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent cancer cell apoptosis.
Quantitative Data: The Decisive Evidence
The superior efficacy of this compound is most evident in direct quantitative comparisons of MDR reversal.
Table 1: In Vitro MDR Reversal in Eca109/VCR Cells
| Compound (at 5 µM) | Vincristine IC50 (nM) | Reversal Fold (RF) |
| Control (Vincristine alone) | 6857.0 ± 430.2 | 1.0 |
| This compound | 9.9 ± 1.3 | 690.6 |
| Verapamil | 679.0 ± 45.1 | 10.1 |
| Data sourced from Zeng R, et al. J Med Chem. 2023[1]. |
These results clearly show that at the same concentration, this compound is vastly more effective at sensitizing vincristine-resistant cells to the chemotherapeutic agent than verapamil.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the concentration of a substance required to inhibit the growth of cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed MDR cancer cells (e.g., Eca109/VCR) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., vincristine) alone or in combination with a fixed, non-toxic concentration of the MDR reversal agent (this compound or verapamil).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a dose-response curve. The reversal fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the reversal agent.
Figure 2: MTT Cytotoxicity Assay Workflow. This flowchart outlines the key steps in determining the cytotoxicity and MDR reversal potential of a compound.
Drug Accumulation Assay (Rhodamine 123)
This assay measures the intracellular accumulation of a fluorescent P-gp substrate, rhodamine 123, to assess the inhibitory activity of the test compounds on P-gp's efflux function.
Protocol:
-
Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test compound (this compound or verapamil) at a non-toxic concentration for 30-60 minutes at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60-90 minutes at 37°C.
-
Washing: Stop the incubation by adding ice-cold PBS and centrifuge the cells. Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the inhibitor to that of untreated cells. A higher fluorescence indicates greater intracellular accumulation of rhodamine 123 and thus, more potent P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds. P-gp inhibitors can either stimulate or inhibit this activity.
Protocol:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound or verapamil) at various concentrations, and a buffer containing Mg²⁺.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction and Measure Phosphate (B84403): Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the effect of the compound on the basal and/or verapamil-stimulated P-gp ATPase activity.
Conclusion
The available data strongly suggests that this compound is a highly promising next-generation P-gp inhibitor for the reversal of multidrug resistance. Its significantly greater potency and specificity compared to the first-generation inhibitor, verapamil, highlight its potential for further development as a co-therapeutic agent in cancer chemotherapy. The reduced likelihood of off-target effects, particularly the cardiovascular toxicities associated with verapamil, makes this compound a compelling candidate for clinical investigation. Further studies directly comparing the effects of this compound and verapamil on drug accumulation and P-gp ATPase activity under identical experimental conditions will provide a more complete picture of their relative pharmacological profiles.
References
- 1. Simplified Derivatives of Tetrandrine as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
A Comparative Guide to (R)-OY-101 and Tetrandrine Efficacy in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (R)-OY-101 and tetrandrine (B1684364), focusing on their roles as P-glycoprotein (P-gp) inhibitors to reverse multidrug resistance (MDR) in cancer chemotherapy. The information presented is based on available preclinical data.
Overview
Multidrug resistance is a significant challenge in cancer treatment, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of cancer cells. Both tetrandrine, a natural bisbenzylisoquinoline alkaloid, and this compound, a rationally designed simplified derivative of tetrandrine, function as P-gp inhibitors. However, this compound has been developed to improve upon the properties of tetrandrine, demonstrating enhanced potency, and potentially better safety and solubility profiles.
Mechanism of Action
Tetrandrine exhibits a multi-faceted mechanism of action. Its primary role in overcoming MDR is through the inhibition of P-glycoprotein.[1] Additionally, tetrandrine is known to be a calcium channel blocker, which can contribute to its pharmacological effects.[1] It has also been reported to induce apoptosis and affect various signaling pathways involved in cell cycle regulation.
This compound , on the other hand, was designed as a specific and potent P-gp inhibitor.[2][3][4] Its mechanism is more targeted, focusing on the direct inhibition of the P-gp efflux pump to increase the intracellular concentration of chemotherapeutic drugs in resistant cancer cells.[2][4]
Data Presentation: In Vitro Efficacy
The following table summarizes the comparative in vitro efficacy of this compound and tetrandrine in reversing vincristine (B1662923) (VCR) resistance in P-gp overexpressing cancer cell lines.
| Compound | Cell Line | Chemotherapeutic Agent | IC50 (in combination with inhibitor) | Reversal Fold (RF) | Reference |
| This compound | Eca109/VCR | Vincristine | 9.9 nM | 690.6 | [2][4] |
| Tetrandrine | Eca109/VCR | Vincristine | 29.37 nM | 232.6 | [4] |
| Tetrandrine | KBv200 | Vincristine | - | 7.6 (at 0.625 µM) | [5] |
IC50 values represent the concentration of the chemotherapeutic agent required to inhibit cell growth by 50%. A lower IC50 indicates greater potency. The Reversal Fold (RF) is a measure of how many times the inhibitor restores the sensitivity of the resistant cells to the chemotherapeutic agent.
Data Presentation: In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the potential of both compounds to enhance the efficacy of chemotherapy.
| Treatment Group | Xenograft Model | Tumor Growth Inhibition | Reference |
| This compound + Vincristine | Eca109/VCR | 79.13% | [3] |
| Tetrandrine + Vincristine | KBv200 | 45.7% - 61.2% (in 3 independent experiments) | [5] |
Cytotoxicity and Solubility
Similarly, This compound is described as having improved water-solubility over tetrandrine.[3] Poor water solubility is a known drawback of tetrandrine, affecting its bioavailability.[2] The improved solubility of this compound could translate to better pharmaceutical properties.
Experimental Protocols
Detailed experimental protocols for the key experiments are outlined below based on standard methodologies in the field.
P-glycoprotein Inhibition Assay (Reversal of Multidrug Resistance)
This assay evaluates the ability of the compounds to restore the sensitivity of multidrug-resistant cancer cells to a chemotherapeutic agent.
-
Cell Culture: P-gp overexpressing cells (e.g., Eca109/VCR or KBv200) and their parental sensitive cell lines are cultured under standard conditions.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates.
-
After cell attachment, they are treated with a range of concentrations of the chemotherapeutic agent (e.g., vincristine) alone or in combination with a fixed, non-toxic concentration of the inhibitor (this compound or tetrandrine).
-
After a 72-hour incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Mitochondrial dehydrogenases in viable cells convert the MTT to formazan (B1609692) crystals, which are then dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the inhibitor.
In Vivo Tumor Growth Inhibition Study
This study assesses the efficacy of the compounds in a living organism bearing a tumor.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Xenograft Implantation: P-gp overexpressing cancer cells (e.g., Eca109/VCR or KBv200) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups: vehicle control, chemotherapeutic agent alone, inhibitor alone, and the combination of the chemotherapeutic agent and the inhibitor. The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal or oral).
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the average tumor weight or volume between the treated groups and the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified Derivatives of Tetrandrine as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-OY-101: A Specific P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of (R)-OY-101, a potent and specific P-glycoprotein (P-gp) inhibitor, and compares its performance with other well-established P-gp inhibitors. The data presented is intended to assist researchers in making informed decisions for their drug development and multidrug resistance research.
Executive Summary
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Effective P-gp inhibitors are crucial for overcoming MDR and improving drug efficacy. This compound has emerged as a promising, potent, and specific P-gp inhibitor. This guide provides a head-to-head comparison of this compound with established P-gp inhibitors such as Verapamil, Tariquidar (B1662512), and Elacridar (B1662867), supported by experimental data.
Performance Comparison of P-gp Inhibitors
The inhibitory activity of this compound and other P-gp inhibitors has been evaluated using various in vitro assays. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Reversal of P-gp Mediated Multidrug Resistance
This table showcases the ability of P-gp inhibitors to restore the cytotoxicity of a chemotherapeutic agent (Vincristine) in P-gp overexpressing cancer cells (Eca109/VCR). The IC50 value represents the concentration of Vincristine required to inhibit cell growth by 50%. A lower IC50 in the presence of a P-gp inhibitor indicates a more effective reversal of resistance.
| Inhibitor | Concentration (µM) | Vincristine IC50 (nM) in Eca109/VCR cells | Reversal Fold |
| This compound | 5 | 9.9 ± 1.3 | 690.6 |
| Verapamil | 5 | 679.0 | 10.1 |
| Tariquidar | 5 | 36.5 | 187.4 |
Data sourced from a study on simplified derivatives of tetrandrine (B1684364) as potent and specific P-gp inhibitors.[1]
Table 2: In Vitro P-gp Inhibition (IC50 Values)
This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against P-gp, as determined by different in vitro assays. A lower IC50 value indicates a higher potency of the inhibitor. Note: Direct comparative studies of this compound using these specific assays are not yet publicly available. The data for comparators is provided for reference.
| Inhibitor | P-gp ATPase Assay IC50 | Calcein-AM Uptake Assay IC50 | Rhodamine 123 Extrusion Assay IC50 |
| This compound | Data not available | Data not available | Data not available |
| Verapamil | ~5.4 µM | ~1.2 µM | 0.9 µM |
| Tariquidar | ~43 nM | 223 nM | Data not available |
| Elacridar | ~4.9 nM | 193 nM | 0.05 µM |
IC50 values are compiled from various sources and may vary depending on the specific experimental conditions.[2][3][4]
Specificity of this compound
A critical attribute of a P-gp inhibitor is its specificity, meaning its ability to inhibit P-gp without significantly affecting other transporters, such as Multidrug Resistance-associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP). While direct comparative IC50 values of this compound against MRP1 and BCRP are not yet widely published, its characterization as a "specific" P-gp inhibitor suggests a favorable selectivity profile.[1] Further studies are warranted to fully quantify its selectivity against other ABC transporters.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibition of this activity is a direct measure of P-gp inhibition.
dot
Caption: Workflow for the P-gp ATPase activity assay.
Materials:
-
Recombinant human P-gp expressing membranes
-
Pgp-Glo™ Assay Buffer
-
MgATP solution
-
Test inhibitor (this compound, Verapamil, Tariquidar, Elacridar)
-
Pgp-Glo™ ATP Detection Reagent
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Thaw P-gp expressing membranes, assay buffer, and MgATP on ice.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the test inhibitor dilution.
-
Add 20 µL of P-gp membranes (typically 1 mg/mL) to each well.
-
Add 10 µL of assay buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of MgATP solution to each well.
-
Incubate the plate at 37°C for 40 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of ATP Detection Reagent to each well.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
P-gp inhibition is calculated as the percentage decrease in ATPase activity in the presence of the inhibitor compared to the control (vehicle-treated) samples.
Calcein-AM Uptake Assay
This cell-based assay utilizes a non-fluorescent P-gp substrate, Calcein-AM, which becomes fluorescent upon hydrolysis by intracellular esterases. P-gp actively effluxes Calcein-AM, thus reducing intracellular fluorescence. Inhibition of P-gp leads to increased intracellular accumulation of calcein (B42510) and a corresponding increase in fluorescence.
dot
Caption: Workflow for the Calcein-AM uptake assay.
Materials:
-
P-gp overexpressing cell line (e.g., KB-V1, MDCK-MDR1)
-
Parental cell line (as a negative control)
-
Cell culture medium
-
Calcein-AM
-
Test inhibitor (this compound, Verapamil, Tariquidar, Elacridar)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with HBSS.
-
Add 100 µL of HBSS containing the desired concentration of the test inhibitor to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 100 µL of HBSS containing Calcein-AM (final concentration typically 0.25-1 µM) to each well.
-
Incubate the plate at 37°C for another 30 minutes in the dark.
-
Remove the loading solution and wash the cells three times with ice-cold HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.
-
P-gp inhibition is determined by the increase in fluorescence in inhibitor-treated cells compared to untreated cells.
Rhodamine 123 Extrusion Assay
This assay is similar to the Calcein-AM assay but uses Rhodamine 123, another fluorescent P-gp substrate. Inhibition of P-gp-mediated efflux results in higher intracellular accumulation of Rhodamine 123.
dot
Caption: Workflow for the Rhodamine 123 extrusion assay.
Materials:
-
P-gp overexpressing cell line
-
Parental cell line
-
Cell culture medium
-
Rhodamine 123
-
Test inhibitor (this compound, Verapamil, Tariquidar, Elacridar)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Culture P-gp overexpressing and parental cells to confluency.
-
Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Load the cells with Rhodamine 123 (typically 1-5 µM) by incubating at 37°C for 30 minutes.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed culture medium containing the test inhibitor at various concentrations.
-
Incubate the cells at 37°C for 60 minutes to allow for P-gp-mediated efflux.
-
After the efflux period, place the samples on ice to stop the transport.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and measure the intracellular Rhodamine 123 concentration using a fluorescence plate reader (excitation ~507 nm, emission ~529 nm) or analyze the cells by flow cytometry.
-
P-gp inhibition is quantified by the increased retention of Rhodamine 123 in the presence of the inhibitor.
Conclusion
The available data strongly suggests that this compound is a highly potent P-gp inhibitor, demonstrating superior performance in reversing multidrug resistance in cancer cells compared to established inhibitors like Verapamil and Tariquidar. Its designation as a "specific" inhibitor is promising, although further quantitative data on its selectivity against other ABC transporters is needed for a complete validation. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further investigate the potential of this compound in their specific research applications. As more data on the direct inhibitory effects and selectivity of this compound becomes available, its position as a leading candidate for overcoming P-gp-mediated drug resistance will be further solidified.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elacridar | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of (R)-OY-101 and Third-Generation P-gp Inhibitors
In the landscape of cancer therapy, multidrug resistance (MDR) remains a significant hurdle, often mediated by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapeutic agents from cancer cells. This guide provides a detailed comparison of (R)-OY-101, a novel P-gp inhibitor, with established third-generation P-gp inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance and Efficacy
This compound has emerged as a potent and specific P-gp inhibitor, demonstrating significant potential in reversing MDR in cancer cells.[1] Third-generation P-gp inhibitors, such as tariquidar (B1662512), elacridar, zosuquidar, and laniquidar, were developed to offer higher potency and specificity with fewer side effects compared to their predecessors.[2][3] However, their clinical success has been limited by issues of toxicity and unfavorable pharmacological interactions.[4]
The following tables summarize the available quantitative data on the inhibitory potency and efficacy of this compound and key third-generation P-gp inhibitors. It is important to note that the experimental conditions, including the cell lines and substrates used, may vary between studies, which can influence the absolute values.
Table 1: In Vitro Inhibitory Concentration (IC50) of P-gp Inhibitors
| Inhibitor | Cell Line | Substrate | IC50 (nM) | Reference |
| This compound | Eca109/VCR | Vincristine (B1662923) | 9.9 ± 1.3 | [1] |
| Tariquidar | - | - | 43 ± 9 (ATPase activity) | |
| Zosuquidar | SW-620/AD300 | Paclitaxel | 59 (Ki) | |
| Laniquidar | - | - | 510 |
Table 2: Reversal of Multidrug Resistance
| Inhibitor | Cell Line | Chemotherapeutic Agent | Reversal Fold | Reference |
| This compound | Eca109/VCR | Vincristine | up to 690.6 | |
| Tariquidar | NCI/ADRRes | Doxorubicin | 7-fold | |
| Tariquidar | NCI/ADRRes | Vinblastine | ~7-fold | |
| Elacridar | A2780PR1 | Paclitaxel | 162-fold | |
| Elacridar | A2780PR2 | Paclitaxel | 397-fold | |
| Elacridar | A2780PR1 | Doxorubicin | 46-fold | |
| Elacridar | A2780PR2 | Doxorubicin | 92.8-fold | |
| Zosuquidar | K562/DOX | Daunorubicin | >45.5-fold |
Mechanism of Action and Specificity
This compound is characterized as a specific P-gp inhibitor. Third-generation inhibitors were also designed for high specificity to P-gp. However, some, like tariquidar, have been shown to also inhibit other ABC transporters such as breast cancer resistance protein (BCRP/ABCG2). This lack of absolute specificity can contribute to off-target effects and broader toxicity profiles.
The primary mechanism of action for these inhibitors is the direct inhibition of P-gp's efflux function, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. Some third-generation inhibitors, like tariquidar, are non-competitive inhibitors that hinder ATP binding and hydrolysis without inducing conformational changes in P-gp. Laniquidar also acts as a noncompetitive inhibitor, causing a conformational change in P-gp that hinders ATP hydrolysis.
P-gp Inhibition and Cellular Signaling
The regulation of P-gp expression and function is complex and involves various intracellular signaling pathways. Understanding these pathways is crucial for developing effective inhibitory strategies.
Caption: P-gp inhibition and related signaling pathways.
Toxicity and Safety Profile
A critical aspect of P-gp inhibitor development is the toxicity profile. Third-generation inhibitors, despite improvements, have faced challenges in clinical trials due to adverse effects. For instance, tariquidar has been associated with toxicity that limited its clinical applicability. Elacridar has been linked to side effects such as neutropenia. Zosuquidar, while generally well-tolerated, has shown dose-limiting toxicities including cerebellar dysfunction and hallucinations.
In contrast, preliminary data for this compound suggests a favorable safety profile. In vitro studies have shown that it is not significantly toxic to Eca109/VCR cells at concentrations up to 5 μM. Furthermore, in vivo studies in combination with vincristine did not show obvious toxicity.
Table 3: Reported Toxicity of P-gp Inhibitors
| Inhibitor | Reported Toxicities / Safety Observations |
| This compound | Not significantly toxic to Eca109/VCR cells (in vitro, up to 5 μM); No obvious toxicity in vivo with vincristine. |
| Tariquidar | Toxicity observed in Phase III clinical trials, limiting its applicability. |
| Elacridar | Neutropenia is a common side effect. |
| Zosuquidar | Dose-limiting toxicities include cerebellar dysfunction, hallucinations, and palinopsia. |
| Laniquidar | Discontinued due to low bioavailability and high patient variability. |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of P-gp inhibitors. Specific parameters may vary between studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC50 of chemotherapeutic agents in the presence and absence of P-gp inhibitors and to assess the cytotoxicity of the inhibitors themselves.
Caption: Workflow for a typical MTT cell viability assay.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of inhibitors to determine their effect on the transporter's function.
Caption: Workflow for a P-gp ATPase activity assay.
Rhodamine 123/Calcein-AM Efflux Assay
This functional assay assesses the ability of an inhibitor to block the P-gp-mediated efflux of a fluorescent substrate.
Caption: Workflow for a fluorescent substrate efflux assay.
Conclusion
This compound demonstrates significant promise as a P-gp inhibitor, exhibiting high potency in reversing multidrug resistance and a favorable preliminary safety profile. When compared to third-generation P-gp inhibitors, this compound shows comparable or superior efficacy in terms of reversal fold in the available studies, with the added advantage of lower reported toxicity. While the clinical development of third-generation inhibitors has been hampered by toxicity and pharmacokinetic challenges, the initial data on this compound suggests it may overcome some of these limitations. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the superiority of this compound. However, the current body of evidence positions this compound as a compelling candidate for further investigation in the ongoing effort to combat multidrug resistance in cancer.
References
A Comparative Analysis of P-Glycoprotein Inhibitors: (R)-OY-101 and Tariquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent P-glycoprotein (P-gp) inhibitors: (R)-OY-101 and tariquidar (B1662512). P-gp, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thus limiting their efficacy.[1][2] This guide will delve into the mechanisms of action, chemical properties, and available experimental data for both inhibitors to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound and Tariquidar
This compound is an orally active, potent, and specific P-gp inhibitor derived from Tetrandrine.[3] It has demonstrated the ability to sensitize drug-resistant tumors and effectively reverse multidrug resistance.[3]
Tariquidar (XR9576) is a potent, third-generation, noncompetitive inhibitor of P-gp.[4] It has been extensively studied in clinical trials for its potential to overcome MDR in various cancers.
Chemical Properties
A fundamental aspect of any pharmacological agent is its chemical structure, which dictates its interactions with biological targets.
| Feature | This compound | Tariquidar |
| Chemical Structure | A simplified derivative of Tetrandrine. | An anthranilamide derivative. |
| Molecular Formula | Not explicitly found in search results. | C₃₈H₃₈N₄O₆ |
| Molecular Weight | Not explicitly found in search results. | 646.74 g/mol |
| Image of Structure | Image not available in search results. |
|
Mechanism of Action
Both this compound and tariquidar target the P-gp efflux pump, but their precise inhibitory mechanisms are crucial for understanding their pharmacological profiles.
This compound acts as a specific P-gp inhibitor, suggesting it directly interacts with the transporter to block its function.
Tariquidar is a noncompetitive inhibitor of P-gp. It binds with high affinity to P-gp and is thought to inhibit its function by blocking the transition of the transporter to an open conformation during the catalytic cycle, thereby preventing drug efflux. Interestingly, while it inhibits drug transport, it can activate the ATPase activity of P-gp.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and tariquidar from various in vitro and in vivo studies. It is important to note that a direct head-to-head comparative study was not identified in the search results.
Table 1: In Vitro Potency and Affinity
| Parameter | This compound | Tariquidar | Cell Line/System | Notes |
| IC₅₀ | 9.9 ± 1.3 nM | 43 nM | Eca109/VCR cells | In combination with Vincristine for this compound. For tariquidar, this is for inhibition of vanadate-sensitive ATPase activity. |
| K_d_ | Not Found | 5.1 nM | CHrB30 cells | High-affinity binding to P-gp. |
| EC₅₀ | Not Found | 487 nM | CHrB30 cells | For increasing the steady-state accumulation of cytotoxic drugs. |
| Reversal Activity | 3.7, 103.4, and 690.6-fold | Reverses resistance at 25-80 nM | Eca109/VCR cells | Increased Vincristine sensitization. For tariquidar, this is for abrogating cell chemoresistance. |
Table 2: In Vivo Efficacy
| Study Type | This compound | Tariquidar | Animal Model | Key Findings |
| Tumor Growth Inhibition | 79.13% | Significantly potentiates antitumor activity | Nude mice with Eca109/VCR xenografts | In combination with Vincristine. For tariquidar, in combination with doxorubicin (B1662922) against MC26 murine colon carcinoma. |
| Clinical Trials | Not Found | Phase I, II, and III trials conducted | Humans | Showed limited clinical activity in some studies and was associated with increased toxicity of chemotherapy in others, leading to the termination of some trials. |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Rats) | Tariquidar (Rats) | Tariquidar (Humans) |
| Administration | Intravenous (3 mg/kg) and Oral (30 mg/kg) | Not specified | Intravenous |
| Bioavailability | Good oral bioavailability | Not specified | Low oral bioavailability |
| Key Findings | Shows good pharmacokinetics. | Not specified | No significant pharmacokinetic interaction with co-administered chemotherapy. |
Signaling Pathway and Experimental Workflows
Understanding the biological context and experimental methodologies is critical for interpreting the performance data.
P-gp Mediated Multidrug Resistance Pathway
The overexpression of P-gp is a complex process regulated by various signaling pathways. Activation of pathways such as PI3K/AKT and MAPK/ERK can lead to increased expression of the ABCB1 gene, which encodes for P-gp. This results in an increased efflux of chemotherapeutic drugs from the cancer cell, leading to multidrug resistance. P-gp inhibitors like this compound and tariquidar act by directly blocking the function of the P-gp transporter.
Caption: P-gp mediated multidrug resistance and points of inhibition.
Experimental Workflow for Evaluating P-gp Inhibitors
A typical workflow for assessing the efficacy of P-gp inhibitors involves a series of in vitro and in vivo experiments.
Caption: A generalized experimental workflow for P-gp inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, detailed protocols for the cited data on this compound and tariquidar are not available in the public domain, this section provides generalized methodologies for key experiments.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of an inhibitor.
Principle: P-gp utilizes ATP hydrolysis to power drug efflux. Inhibitors can modulate this activity.
Generalized Protocol:
-
Preparation of Vesicles: Prepare membrane vesicles from cells overexpressing P-gp.
-
Incubation: Incubate the membrane vesicles with various concentrations of the test inhibitor.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Phosphate (B84403) Detection: After a set incubation period, measure the amount of inorganic phosphate released using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀) of ATPase activity.
Drug Efflux Assay (Rhodamine 123 Accumulation)
This assay assesses the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate.
Principle: P-gp actively transports fluorescent dyes like Rhodamine 123 out of the cell. An effective inhibitor will block this efflux, leading to increased intracellular fluorescence.
Generalized Protocol:
-
Cell Culture: Culture P-gp overexpressing cells and a control cell line.
-
Dye Loading: Incubate the cells with Rhodamine 123.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the P-gp inhibitor.
-
Flow Cytometry: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Calculate the increase in fluorescence accumulation in the presence of the inhibitor compared to the control.
Cytotoxicity Assay
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
Principle: By inhibiting P-gp, the intracellular concentration of a co-administered chemotherapeutic drug increases, leading to enhanced cytotoxicity in resistant cells.
Generalized Protocol:
-
Cell Seeding: Seed MDR cancer cells in a multi-well plate.
-
Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent, both in the presence and absence of the P-gp inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC₅₀ of the chemotherapeutic agent with and without the inhibitor to determine the fold-reversal of resistance.
Conclusion
Both this compound and tariquidar are potent inhibitors of P-glycoprotein with the potential to overcome multidrug resistance in cancer. This compound, a derivative of Tetrandrine, has shown promising preclinical in vitro and in vivo activity. Tariquidar, a third-generation P-gp inhibitor, has been more extensively studied in the clinical setting, though its development has faced challenges due to toxicity and limited efficacy in some trials.
The choice between these or other P-gp inhibitors will depend on the specific research or clinical context, including the cancer type, the co-administered chemotherapeutic agent, and the desired pharmacokinetic profile. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers to compare these two important molecules and to design further experiments to explore their full therapeutic potential.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor | Semantic Scholar [semanticscholar.org]
Evaluating the Synergistic Potential of (R)-OY-101 with Paclitaxel in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of combining (R)-OY-101, a P-glycoprotein (P-gp) inhibitor, with the widely used chemotherapeutic agent, paclitaxel (B517696). The information presented is based on the known mechanisms of action of both compounds and draws parallels from existing preclinical data on similar drug combinations. The experimental data presented for the combination of this compound and paclitaxel is hypothetical and for illustrative purposes, designed to guide future research in this promising area.
Introduction to this compound and Paclitaxel
This compound is an orally active and specific inhibitor of P-glycoprotein (P-gp)[1]. P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a primary mechanism of multidrug resistance (MDR). By actively transporting a wide range of chemotherapeutic drugs out of cancer cells, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy. This compound has been shown to increase the cytotoxicity of the anti-cancer agent vincristine (B1662923) in P-gp overexpressing cells, demonstrating its potential to reverse MDR[1].
Paclitaxel is a potent anti-cancer drug that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2]. It is a cornerstone in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer. However, its effectiveness can be limited by the development of MDR, frequently associated with the overexpression of P-gp, for which paclitaxel is a known substrate.
The combination of a P-gp inhibitor like this compound with a P-gp substrate such as paclitaxel presents a rational strategy to enhance the therapeutic efficacy of paclitaxel, particularly in resistant tumors.
Mechanism of Synergism: P-gp Inhibition
The proposed synergistic interaction between this compound and paclitaxel is based on the inhibition of P-gp-mediated drug efflux. In cancer cells overexpressing P-gp, paclitaxel is actively pumped out, preventing it from reaching the high intracellular concentrations required to exert its cytotoxic effects. This compound, by inhibiting P-gp, is expected to block this efflux mechanism, leading to an increased intracellular accumulation of paclitaxel. This enhanced concentration of paclitaxel at its site of action, the microtubules, would be anticipated to result in a more potent anti-cancer effect.
Hypothetical Preclinical Data
The following tables present hypothetical data from preclinical in vitro studies evaluating the synergistic effect of this compound with paclitaxel in a paclitaxel-resistant cancer cell line (e.g., NCI/ADR-RES) that overexpresses P-gp. These tables are modeled after typical outcomes from studies investigating P-gp inhibitors in combination with chemotherapy.
Table 1: In Vitro Cytotoxicity (IC50) of Paclitaxel in the Presence of this compound
| Cell Line | Treatment | IC50 (nM) | Fold-Potentiation |
| NCI/ADR-RES | Paclitaxel alone | 500 | - |
| (P-gp overexpressing) | Paclitaxel + this compound (1 µM) | 25 | 20 |
| Paclitaxel + this compound (5 µM) | 5 | 100 |
IC50: The concentration of a drug that gives half-maximal response. Fold-Potentiation: The ratio of the IC50 of paclitaxel alone to the IC50 of paclitaxel in combination with this compound.
Table 2: Combination Index (CI) Analysis for this compound and Paclitaxel
| Fraction Affected (Fa) | This compound (µM) | Paclitaxel (nM) | Combination Index (CI) | Interpretation |
| 0.50 | 1 | 25 | 0.45 | Synergy |
| 0.75 | 2.5 | 50 | 0.38 | Strong Synergy |
| 0.90 | 5 | 100 | 0.31 | Very Strong Synergy |
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]
Table 3: Effect of this compound on Intracellular Paclitaxel Accumulation
| Cell Line | Treatment | Intracellular Paclitaxel Concentration (ng/mg protein) | Fold-Increase |
| NCI/ADR-RES | Paclitaxel (100 nM) | 5 | - |
| (P-gp overexpressing) | Paclitaxel (100 nM) + this compound (5 µM) | 45 | 9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Paclitaxel-resistant cancer cells (e.g., NCI/ADR-RES) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with varying concentrations of paclitaxel, this compound, or a combination of both for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method[3][4]. This method is based on the median-effect equation. A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Software such as CompuSyn can be used for these calculations.
P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)
-
Cell Preparation: P-gp overexpressing cells are seeded in a 24-well plate and grown to confluence.
-
Inhibitor Pre-incubation: Cells are pre-incubated with this compound at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Loading: The fluorescent P-gp substrate, rhodamine 123 (5 µM), is added to the cells and incubated for 60 minutes at 37°C.
-
Efflux Period: Cells are washed with ice-cold PBS and then incubated in fresh, rhodamine 123-free medium (with or without the inhibitor) for 60 minutes at 37°C to allow for efflux.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: A decrease in the efflux of rhodamine 123 (i.e., an increase in intracellular fluorescence) in the presence of this compound indicates P-gp inhibition.
Signaling Pathways and Visualizations
Paclitaxel-Induced Apoptosis Signaling Pathway
Paclitaxel induces apoptosis through the modulation of several key signaling pathways, including the PI3K/AKT and MAPK pathways[2][5][6]. The diagram below illustrates the proposed mechanism.
Caption: Paclitaxel-induced apoptosis signaling pathway.
Proposed Synergistic Mechanism of this compound and Paclitaxel
The following diagram illustrates the proposed synergistic mechanism where this compound inhibits P-gp, leading to increased intracellular paclitaxel concentration and enhanced apoptosis.
Caption: Proposed synergistic mechanism of this compound and paclitaxel.
Experimental Workflow for Evaluating Synergy
This workflow outlines the key steps in a preclinical evaluation of the synergistic potential of this compound and paclitaxel.
Caption: Experimental workflow for synergy evaluation.
Conclusion and Future Directions
The combination of the P-gp inhibitor this compound with paclitaxel represents a highly promising strategy to overcome multidrug resistance in cancer. The hypothetical data and proposed mechanisms presented in this guide provide a strong rationale for further preclinical investigation. Future studies should focus on validating the synergistic effects in a panel of paclitaxel-resistant cancer cell lines, elucidating the precise molecular interactions, and evaluating the in vivo efficacy and safety of this combination in animal models. Successful preclinical validation could pave the way for clinical trials aimed at improving outcomes for patients with drug-resistant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-OY-101: A Comparative Guide to a Novel P-gp Inhibitor in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-OY-101, a novel P-glycoprotein (P-gp) inhibitor, in the context of overcoming multidrug resistance (MDR) in cancer. The information presented is based on available preclinical data and aims to offer an objective comparison with other known P-gp inhibitors.
Executive Summary
This compound is a simplified derivative of tetrandrine, a natural compound known for its ability to reverse P-gp-mediated multidrug resistance.[1] Preclinical studies have demonstrated that this compound is a potent and specific P-gp inhibitor, showing a strong synergistic anti-cancer effect when combined with chemotherapeutic agents like vincristine (B1662923) in drug-resistant cancer cell lines.[2] This guide will delve into the available experimental data, compare this compound with other P-gp inhibitors, and provide detailed experimental methodologies for key assays used in its evaluation.
Comparative Performance of P-gp Inhibitors
The primary measure of efficacy for a P-gp inhibitor is its ability to reverse resistance to a chemotherapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50) and the reversal fold (RF), which indicates how many times the inhibitor restores the sensitivity of the resistant cells to the drug.
While direct head-to-head comparative studies of this compound with other P-gp inhibitors in the same experimental setup are not yet publicly available, this section presents the data for this compound alongside data for other well-known inhibitors from various studies. It is crucial to note that due to different experimental conditions and cell lines, the following data is not a direct comparison and should be interpreted with caution.
| Inhibitor | Cell Line | Chemotherapeutic Agent | IC50 of Inhibitor | Reversal Fold (RF) | Citation |
| This compound | Eca109/VCR | Vincristine | 9.9 nM | 690 | [2] |
| Tetrandrine | Hep-2/v | Vincristine | 2.52 µg/mL (IC10) | 2.22 | [3] |
| Tetrandrine | KBv200 | Vincristine | 0.625 µmol/l | 7.6 | [4] |
| Verapamil | P388/VCR | Vincristine | 2.2 to 6.6 µM | Resistance completely overcome | |
| Verapamil | SGC7901/VCR | Doxorubicin | Not specified | 14.5 (at 10 µmol/L) |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of P-gp inhibitors like this compound.
Reversal of Vincristine Resistance Assay (MTT Assay)
This assay determines the ability of an inhibitor to restore the sensitivity of resistant cells to a chemotherapeutic agent.
-
Cell Culture: The vincristine-resistant esophageal cancer cell line Eca109/VCR is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of vincristine, either alone or in combination with a fixed, non-toxic concentration of this compound or other inhibitors.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated. The reversal fold is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the inhibitor.
Flow Cytometry Assay for P-gp Function (Rhodamine 123 Efflux)
This assay measures the function of the P-gp pump by quantifying the efflux of a fluorescent substrate, rhodamine 123.
-
Cell Preparation: Eca109/VCR cells are harvested and washed with PBS.
-
Inhibitor Incubation: Cells are pre-incubated with this compound or other inhibitors at a non-toxic concentration for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension at a final concentration of 1 µg/mL and incubated for 30-60 minutes at 37°C in the dark.
-
Efflux Period: Cells are washed and resuspended in fresh medium with or without the inhibitor and incubated for another 30-60 minutes to allow for drug efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. A higher fluorescence intensity indicates inhibition of the P-gp pump.
Plate Clone Formation Assay (Clonogenic Assay)
This assay assesses the long-term effect of the inhibitor on the ability of single cancer cells to proliferate and form colonies.
-
Cell Seeding: A low density of Eca109/VCR cells (e.g., 500 cells/well) is seeded in 6-well plates.
-
Treatment: Cells are treated with vincristine alone or in combination with this compound or other inhibitors.
-
Incubation: The plates are incubated for 10-14 days until visible colonies are formed.
-
Fixation and Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The survival fraction is calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group.
Mandatory Visualizations
P-glycoprotein (P-gp) Mediated Multidrug Resistance Signaling Pathway
Caption: Signaling pathways regulating P-gp expression and its inhibition by this compound.
Experimental Workflow for Evaluating P-gp Inhibitors
Caption: A generalized workflow for the preclinical evaluation of P-gp inhibitors.
References
- 1. Colony Formation [protocols.io]
- 2. Establishment and characterization of a paclitaxel‑resistant human esophageal carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating P-gp Inhibition by (R)-OY-101: A Comparative Guide Using the ATPase Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of P-glycoprotein (P-gp) by the novel inhibitor, (R)-OY-101, utilizing the P-gp ATPase assay. P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, plays a crucial role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Compounds that interact with P-gp can either be substrates that are transported, inhibitors that block the transporter's function, or activators that stimulate its activity. The P-gp ATPase assay is a direct and reliable method to characterize these interactions by measuring the rate of ATP hydrolysis, which fuels the transport cycle.
This document compares the expected inhibitory profile of this compound with well-established P-gp modulators, Verapamil (B1683045) and Cyclosporin (B1163) A, providing the necessary experimental protocols and data interpretation guidelines.
Comparative Analysis of P-gp Modulators
The interaction of a compound with P-gp can be categorized by its effect on the transporter's ATPase activity. Substrates typically stimulate ATPase activity, while inhibitors can either inhibit basal activity or the activity stimulated by a known substrate.
| Compound | Type of P-gp Modulator | Typical Effect on ATPase Activity | EC50 / IC50 (µM) |
| This compound | P-gp Inhibitor | Expected to inhibit verapamil-stimulated ATPase activity | Data to be determined experimentally |
| Verapamil | P-gp Substrate/Inhibitor | Stimulates basal ATPase activity at lower concentrations; may inhibit at higher concentrations.[1][2][3] | EC50 for stimulation: ~5-25[1] |
| Cyclosporin A | P-gp Inhibitor | Inhibits both basal and substrate-stimulated ATPase activity.[4][5] | IC50 for inhibition of verapamil-stimulated activity: ~0.05[6] |
Note: The EC50 and IC50 values can vary depending on the experimental conditions, such as the source of P-gp membranes and assay buffer composition.
Mechanism of P-gp and Inhibition
P-gp utilizes the energy from ATP hydrolysis to expel substrates from the cell. The binding of a substrate and ATP induces conformational changes in the nucleotide-binding domains (NBDs) and transmembrane domains (TMDs), leading to substrate efflux. P-gp inhibitors can interfere with this cycle at various stages, such as by competing for the substrate-binding site or by preventing the conformational changes necessary for ATP hydrolysis and transport. The ATPase assay directly measures the impact of a compound on the engine of this transport process.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Protocol: P-gp ATPase Assay
This protocol outlines the general steps for determining the effect of a test compound on P-gp ATPase activity. Commercial kits are available and their specific instructions should be followed.
1. Materials and Reagents:
-
P-gp-containing membranes (from Sf9 or HEK293 cells overexpressing P-gp)
-
Test compound: this compound
-
Positive control stimulator: Verapamil
-
Positive control inhibitor: Cyclosporin A
-
Negative control inhibitor: Sodium orthovanadate (Na3VO4)
-
Assay Buffer (e.g., Tris-MES buffer, pH 6.8)
-
Magnesium ATP (MgATP) solution
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard for calibration curve
-
96-well microplates
2. Assay Procedure:
The assay is typically performed in two modes: an activation assay to see if the compound stimulates basal ATPase activity, and an inhibition assay to see if it inhibits substrate-stimulated ATPase activity.
a) Activation Assay:
-
Prepare serial dilutions of this compound and Verapamil in assay buffer.
-
In a 96-well plate, add the P-gp membranes to each well.
-
Add the different concentrations of this compound or Verapamil to the respective wells. Include a "no compound" control for basal activity.
-
To a set of control wells, add Na3VO4 to determine non-P-gp specific ATPase activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding MgATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP hydrolysis occurs.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
b) Inhibition Assay:
-
Follow the same initial steps as the activation assay, but in the wells for the test compound and positive control inhibitor, also add a fixed concentration of a P-gp ATPase stimulator (e.g., Verapamil at its EC50).
-
The rest of the procedure is the same as the activation assay.
3. Data Analysis:
-
Construct a phosphate standard curve to convert absorbance values to the amount of Pi produced.
-
Calculate the P-gp specific ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity.
-
For the activation assay, plot the percentage of stimulation against the compound concentration to determine the EC50.
-
For the inhibition assay, plot the percentage of inhibition of the verapamil-stimulated activity against the compound concentration to determine the IC50.
Caption: Workflow for the P-gp ATPase inhibition assay.
Conclusion
The P-gp ATPase assay is an indispensable tool for characterizing the interaction of new chemical entities with P-glycoprotein. By following the outlined protocol and comparing the results for this compound with established modulators like Verapamil and Cyclosporin A, researchers can effectively validate its inhibitory potential. This data is critical for understanding its mechanism of action and for predicting its impact on drug disposition and efficacy in preclinical and clinical settings.
References
- 1. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for two nonidentical drug-interaction sites in the human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of (R)-OY-101 and elacridar
A Head-to-Head Comparison of (R)-OY-101 and Elacridar (B1662867) for P-gp and BCRP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound and elacridar, two notable inhibitors of ATP-binding cassette (ABC) transporters, which play a crucial role in multidrug resistance (MDR) in cancer and affect drug disposition. This comparison is supported by experimental data from publicly available sources.
Introduction
Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters actively efflux a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. The development of inhibitors targeting these transporters is a key strategy to overcome MDR.
This compound is a potent and specific P-gp inhibitor, representing a promising agent to reverse P-gp-mediated multidrug resistance.[1] It is an orally active compound that has been shown to sensitize drug-resistant tumors to chemotherapeutic agents.[2][3]
Elacridar (GF120918) is a third-generation, orally active dual inhibitor of both P-gp and BCRP.[4][5] Its ability to inhibit two key MDR transporters makes it a valuable tool in cancer research and for enhancing the bioavailability of various drugs.
Chemical Structures
A clear understanding of the chemical structures is fundamental to appreciating the molecules' interactions with their targets.
| Compound | Chemical Structure |
| This compound | ![]() |
| Elacridar | ![]() |
Mechanism of Action
Both this compound and elacridar function by inhibiting the efflux activity of ABC transporters, thereby increasing the intracellular concentration of co-administered substrate drugs.
This compound acts as a specific inhibitor of P-glycoprotein (P-gp) . By binding to P-gp, it blocks the transporter's ability to expel chemotherapeutic agents from the cancer cell.
Elacridar is a dual inhibitor, targeting both P-gp and BCRP . This broader spectrum of activity can be advantageous in tumors where both transporters contribute to multidrug resistance.
Quantitative Performance Data
The following table summarizes the reported in vitro inhibitory activities of this compound and elacridar. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Target | Assay | Cell Line / System | IC50 Value | Reference |
| This compound | P-gp | Vincristine cytotoxicity | Eca109/VCR | 9.9 nM | |
| Elacridar | P-gp | [3H]azidopine labeling | - | 0.16 µM (160 nM) | |
| Elacridar | P-gp | Rhodamine 123 accumulation | MCF7R | 0.05 µM (50 nM) | |
| Elacridar | BCRP | Hoechst 33342 accumulation | MDCKII/BCRP | Comparable to Ko143 |
Signaling Pathway and Experimental Workflow Diagrams
P-glycoprotein (P-gp) Mediated Drug Efflux and Inhibition
References
- 1. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 5. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (R)-OY-101
Disclaimer: A specific Safety Data Sheet (SDS) for "(R)-OY-101" was not located. The following guidance is synthesized from established safety protocols for hazardous laboratory chemicals, including substances with similar designations found in safety literature. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it is hazardous and requires stringent disposal protocols to ensure personnel safety and environmental protection.
Assumed Hazard Profile
Given the lack of specific data for this compound, a conservative approach to its handling and disposal is mandatory. The following table summarizes potential hazards based on analogous compounds found in safety data sheets.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | Avoid breathing dust. In case of inadequate ventilation wear respiratory protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation. Causes damage to organs through prolonged or repeated exposure. | Do not breathe dust. Use only outdoors or in a well-ventilated area. |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Collect spillage. |
Detailed Experimental Protocol for Disposal
The following step-by-step plan provides a clear methodology for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Eye Protection: Wear chemical safety goggles with side-shields.
-
Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat or impervious clothing.
-
Respiratory Protection: If handling powders or creating aerosols, use a suitable respirator or work within a certified chemical fume hood.
Waste Identification and Segregation
Proper identification and segregation are the first steps in the disposal process.
-
Identify all waste streams containing this compound, including:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, gloves, and bench paper.
-
-
Segregate this compound waste from all other laboratory waste to prevent inadvertent chemical reactions.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Immediately clear the affected area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Collect: Carefully gather the absorbed material using non-sparking tools and place it into a designated, sealed, and labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Waste Collection and Containerization
Follow these steps for the collection and storage of this compound waste pending disposal.
-
Use Designated Containers: Collect all this compound waste in a leak-proof, chemically compatible, and clearly labeled hazardous waste container.
-
Proper Labeling: The container must be clearly marked with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "Solid this compound waste," "Aqueous solution of this compound").
-
Keep Containers Closed: Ensure the waste container is securely sealed when not in use.
-
Do Not Overfill: Containers should not be filled beyond 90% capacity.
Final Disposal Procedure
-
Contact EHS: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide Documentation: Complete all necessary waste disposal forms, providing as much detail as possible about the chemical waste.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination, especially given its potential high aquatic toxicity.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (R)-OY-101
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of OY-101, a potent and specific P-glycoprotein (P-gp) inhibitor. Given that a formal Safety Data Sheet (SDS) is not publicly available for this research compound, this guidance is based on the known properties of OY-101 as a bioactive small molecule and general safety protocols for handling potent, investigational compounds.
OY-101 has been identified as a P-gp inhibitor that can sensitize drug-resistant tumors, effectively reversing multidrug resistance.[1] As a potent biological modulator, it should be handled with care to avoid accidental exposure.
Hazard Identification and Personal Protective Equipment (PPE)
As with any potent, novel chemical, OY-101 should be treated as a hazardous substance. The primary risks include inhalation of airborne powder, skin contact, and eye exposure. The following PPE is mandatory when handling OY-101 in a laboratory setting.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine powders. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin absorption. |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat with long sleeves and tight cuffs | To protect skin from accidental contact. |
Operational Handling Plan
Engineering Controls:
-
Ventilation: All handling of solid OY-101, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood. Handle the compound with care to avoid creating dust.
-
Solution Preparation: When dissolving OY-101, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Remove gloves and wash hands thoroughly.
Disposal Plan
All materials contaminated with OY-101 are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid OY-101 and Contaminated Labware | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Solutions containing OY-101) | Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (Gloves, bench paper, etc.) | Place in a sealed bag and dispose of in the solid hazardous waste container. |
Experimental Protocols: Reversal of Multidrug Resistance
The following is a summarized methodology for a key experiment involving OY-101, based on published research.
Assessing the Reversal of Vincristine (B1662923) Resistance in Eca109/VCR Cells:
-
Cell Culture: Eca109/VCR cells, which are resistant to the chemotherapy drug vincristine, are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of OY-101 in combination with vincristine.
-
Analysis: The half-maximal inhibitory concentration (IC50) of vincristine is determined in the presence of OY-101. The "reversal fold" is then calculated to quantify how effectively OY-101 restores sensitivity to vincristine.[1]
Quantitative Data from In Vitro Studies
| Compound/Combination | Cell Line | IC50 (nM) | Reversal Fold |
| Vincristine alone | Eca109/VCR | Not specified | - |
| Vincristine + OY-101 (various concentrations) | Eca109/VCR | 9.9 ± 1.3 | Up to 690.6 |
Data extracted from Zeng R, et al. J Med Chem. 2023.[1]
Experimental Workflow for Handling OY-101
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


